Dibritannilactone B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-(15'-acetyloxy-4-hydroxy-2',6,7',11'-tetramethyl-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl)pentyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O9/c1-15(9-8-10-40-20(6)35)26-16(2)11-25-28(29(26)37)34(32(39)43-25)14-33-17(3)12-24-22(18(4)31(38)42-24)13-23(33)19(5)27(34)30(33)41-21(7)36/h15,17-18,22,24-25,27-30,37H,8-14H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBHZJHMFHLPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3=C(C4C(C13CC45C6C(CC(=C(C6O)C(C)CCCOC(=O)C)C)OC5=O)OC(=O)C)C)C(C(=O)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating Dibritannilactone B from Inula britannica: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the isolation, characterization, and biological activity of Dibritannilactone B, a sesquiterpene lactone derived from the medicinal plant Inula britannica. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Inula britannica, commonly known as British yellowhead or meadow fleabane, has a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments including inflammation, bronchitis, and digestive disorders. The plant is a rich source of bioactive secondary metabolites, with sesquiterpene lactones being a prominent class of compounds. This compound, also known as Neobritannilactone B, is a sesquiterpene lactone isolated from the flowers of Inula britannica that has demonstrated significant cytotoxic and pro-apoptotic activities against various cancer cell lines, making it a compound of interest for further investigation in drug discovery.
This guide details the methodology for the isolation and purification of this compound, presents its key analytical data, and discusses its known biological effects, providing a foundational resource for researchers seeking to work with this promising natural product.
Experimental Protocols
The isolation of this compound from Inula britannica involves a multi-step process of extraction, fractionation, and chromatography. The following protocol is a synthesized methodology based on established procedures for the isolation of sesquiterpene lactones from this plant species.
Plant Material and Extraction
-
Plant Material: The flowers of Inula britannica are the primary source for the isolation of this compound.
-
Extraction:
-
Air-dried and powdered flowers of Inula britannica are extracted exhaustively with 95% ethanol at room temperature.
-
The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.
-
Fractionation
-
The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity.
-
A typical partitioning scheme would involve successive extractions with:
-
Petroleum ether
-
Chloroform (or dichloromethane)
-
Ethyl acetate
-
-
The chloroform and ethyl acetate fractions are known to be rich in sesquiterpene lactones and are therefore retained for further purification. This compound is typically found in the chloroform fraction.
Chromatographic Purification
A combination of chromatographic techniques is employed to isolate this compound from the enriched fraction.
-
Silica Gel Column Chromatography:
-
The chloroform fraction is subjected to silica gel column chromatography.
-
A gradient elution system is used, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions containing this compound are further purified by preparative HPLC.
-
A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
-
Final Purification:
-
The collected fraction is concentrated to yield pure this compound. The purity can be assessed by analytical HPLC.
-
Data Presentation
Yield of this compound
The yield of sesquiterpene lactones from Inula britannica can vary depending on the plant source, collection time, and extraction method. A reported yield for Neobritannilactone B (this compound) is presented in the table below.
| Compound | Plant Part | Extraction Solvent | Reported Yield | Reference |
| Neobritannilactone B | Flowers | 95% EtOH | 102 mg | [1] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic methods. The key data are summarized below.
Table 2: Spectroscopic Data for this compound (Neobritannilactone B)
| Technique | Data |
| ¹H NMR | Data not explicitly available in the provided search results. |
| ¹³C NMR | Data not explicitly available in the provided search results. |
| HRMS (ESI) | Data not explicitly available in the provided search results. |
Note: While the search results confirm that the structure of Neobritannilactone B was determined using 1D and 2D NMR and HRMS, the specific chemical shifts and mass-to-charge ratio were not detailed in the provided abstracts. Researchers should refer to the primary literature for this detailed information.
Cytotoxic and Pro-apoptotic Activity
This compound has been shown to be a potent inducer of apoptosis in several human cancer cell lines.[1]
Table 3: Apoptosis-Inducing Activity of Neobritannilactone B (25 µM) after 24h Incubation
| Cell Line | % of Apoptotic Cells |
| COLO 205 (Colon Cancer) | 41.62% |
| HT-29 (Colon Cancer) | 66.54% |
| HL-60 (Leukemia) | 77.57% |
| AGS (Gastric Cancer) | 11.78% |
Mandatory Visualizations
Experimental Workflow
Caption: Isolation workflow for this compound.
Representative Signaling Pathway for Sesquiterpene Lactone-Induced Apoptosis
The precise signaling pathways modulated by this compound are still under investigation. However, related sesquiterpene lactones from Inula britannica, such as Britannin, are known to induce apoptosis through the modulation of key signaling pathways. The following diagram illustrates a representative pathway.
Caption: Representative apoptosis signaling pathway.
Conclusion
This compound represents a promising bioactive compound from Inula britannica with demonstrated cytotoxic and pro-apoptotic properties. This guide provides a framework for its isolation and characterization, intended to facilitate further research into its pharmacological potential. The detailed experimental protocols and compiled data serve as a valuable resource for scientists and researchers in the field of natural product drug discovery. Further studies are warranted to fully elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its biological effects.
References
Dibritannilactone B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibritannilactone B is a sesquiterpene lactone isolated from the plant Inula britannica. While its chemical structure has been identified, publicly available research on its specific biological activities, mechanism of action, and synthesis is currently limited. This document summarizes the available information and outlines the general context of related compounds from the same plant species to provide a foundational understanding for researchers.
Introduction
This compound is a natural product with the chemical formula C34H46O9 and a molecular weight of 598.72 g/mol . It is classified as a sesquiterpene lactone, a class of compounds known for a wide range of biological activities. Its CAS number is 1829580-18-8. It has been isolated from the aerial parts of Inula britannica, a plant used in traditional medicine.
General information suggests that this compound may be involved in the modulation of cellular pathways related to inflammation and apoptosis. It is thought to interact with signaling molecules and transcription factors that regulate gene expression, potentially influencing the cell cycle and survival. However, specific, peer-reviewed studies providing detailed evidence for these claims are not available in the public domain.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1829580-18-8 | Chemical Supplier Catalogs |
| Molecular Formula | C34H46O9 | Chemical Supplier Catalogs |
| Molecular Weight | 598.72 g/mol | Chemical Supplier Catalogs |
| Source Organism | Inula britannica | Chemical Supplier Catalogs |
Biological Activity (Inferred)
Due to the lack of specific data on this compound, the biological activities of other sesquiterpene lactones isolated from Inula britannica are presented here to provide a contextual framework.
| Compound from Inula britannica | Biological Activity | Quantitative Data (IC50) | Cell Line(s) |
| Bigelovin | Cytotoxic | Not specified in available abstracts | Human tumor cell lines |
| Ergolide | Cytotoxic | Not specified in available abstracts | Human tumor cell lines |
| 8-epi-helenalin | Cytotoxic | Not specified in available abstracts | Human tumor cell lines |
| 4α,6α-dihydroxyeudesman-8β,12-olide | Cytotoxic | Not specified in available abstracts | Human tumor cell lines |
Note: This table is illustrative of compounds from the same plant source and does not represent data for this compound.
Signaling Pathways (Hypothetical)
Based on the general description of its mode of action and the known activities of other sesquiterpene lactones, this compound might influence key cellular signaling pathways such as NF-κB and MAPK, which are central to inflammation and apoptosis.
Hypothetical Anti-Inflammatory Signaling Pathway
A potential mechanism for anti-inflammatory action could involve the inhibition of the NF-κB signaling pathway. This is a common mechanism for many natural anti-inflammatory compounds.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Hypothetical Apoptotic Signaling Pathway
This compound's purported effect on apoptosis could be mediated through the intrinsic (mitochondrial) pathway, a common route for inducing programmed cell death.
Caption: Hypothetical induction of the intrinsic apoptotic pathway by this compound.
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound are not available in published literature. For researchers interested in studying this compound, a general workflow for the isolation of sesquiterpene lactones from Inula species is outlined below.
General Workflow for Isolation of Sesquiterpene Lactones
Caption: A generalized workflow for the isolation of sesquiterpene lactones from plant material.
Conclusion and Future Directions
This compound is a structurally identified natural product with potential therapeutic relevance, suggested by its classification as a sesquiterpene lactone and its origin from a medicinally used plant. However, there is a significant gap in the scientific literature regarding its specific biological activities and mechanisms of action. Future research should focus on:
-
Isolation and Characterization: Detailed reporting of the isolation protocol and full spectroscopic characterization of this compound.
-
Biological Screening: Comprehensive screening for its cytotoxic, anti-inflammatory, and other biological activities, including determination of IC50/EC50 values.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.
-
Total Synthesis: Development of a synthetic route to enable further pharmacological studies and the generation of analogues.
This document serves as a starting point for researchers, highlighting the current knowledge gaps and providing a framework for future investigations into the therapeutic potential of this compound.
Dibritannilactone B chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibritannilactone B is a sesquiterpenoid natural product isolated from the plant Inula britannica.[1][2] This class of compounds is known for a diverse range of biological activities.[1] Currently, this compound is under investigation for its potential pharmacological applications, particularly in the fields of inflammation and oncology.[1] This document provides a summary of the currently available technical information on this compound.
Chemical and Physical Properties
The available data for this compound is summarized below. It is important to note that this information is primarily sourced from chemical suppliers and detailed peer-reviewed literature on its properties is scarce.
| Property | Value | Source |
| CAS Number | 1829580-18-8 | [2][3][4] |
| Molecular Formula | C34H46O9 | [1][2][4] |
| Molecular Weight | 598.72 g/mol | [2][4] |
| Physical Description | Powder | [4] |
| Purity | >98% (as determined by HPLC) | [4] |
Note on Inconsistencies: It is crucial to highlight that the CAS number 1829580-18-8 has also been associated with a different chemical entity, (9Z,12Z)-N-Benzyloctadeca-9,12-dienamide, by at least one chemical vendor, which has a different molecular formula and structure.[3][5] Furthermore, an incorrect SMILES string (CC1=NON=C1S(=O)(=O)C2=CC=CC=C2) has been listed by one supplier, which does not correspond to the molecular formula of this compound.[1] Researchers should exercise caution and verify the identity of any supplied material.
Chemical Structure
Biological Activity and Potential Applications
This compound is reported to be a subject of research for its potential as a therapeutic agent. The primary areas of investigation are its effects on inflammatory and apoptotic pathways.[1]
4.1. Anti-inflammatory and Anti-cancer Potential
Vendor information suggests that this compound modulates cellular signaling pathways involved in inflammation and apoptosis.[1] This includes potential interactions with signaling molecules and transcription factors that regulate gene expression related to cell cycle and survival.[1] These properties make it a compound of interest for the development of new treatments for inflammatory diseases and cancer.[1] However, at present, there is no publicly available quantitative data, such as IC50 or EC50 values, to substantiate these claims.
4.2. Proposed Mechanism of Action (General)
The proposed general mechanism of action for this compound, based on available descriptions, is depicted in the following signaling pathway diagram.
Caption: General signaling pathway of this compound.
Experimental Protocols
A critical gap in the currently available information for this compound is the absence of detailed experimental protocols. The search of scientific literature and chemical databases did not yield specific methods for the following:
-
Isolation: While it is known to be isolated from Inula britannica, the specific extraction and purification procedures are not detailed.
-
Total Synthesis: There are no published routes for the chemical synthesis of this compound.
-
Biological Assays: Protocols for the experiments that would quantify its biological activity (e.g., anti-inflammatory or cytotoxic assays) are not available.
-
Spectroscopic Analysis: While NMR is mentioned for structure confirmation, the detailed 1H-NMR, 13C-NMR, IR, or mass spectrometry data and the conditions for their acquisition are not publicly accessible.
Conclusion
This compound is an emerging natural product with purported biological activities that warrant further investigation. However, the available information is currently limited to that provided by chemical suppliers. For drug development professionals and researchers, it will be imperative to await or conduct foundational research to elucidate its precise chemical structure, confirm its biological activities through quantitative assays, and establish detailed protocols for its isolation, synthesis, and analysis. The noted inconsistencies in the data associated with its CAS number also necessitate careful verification of this compound's identity in any future research endeavors.
References
- 1. This compound | 1829580-18-8 | EYC58018 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AM251 | CAS:183232-66-8 | Potent CB1 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. biocrick.com [biocrick.com]
- 5. Valepotriate | CAS:18296-44-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
Spectroscopic and Structural Elucidation of Neobritannilactone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Neobritannilactone B, a sesquiterpene lactone isolated from the flowers of Inula britannica. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.
Introduction
Neobritannilactone B is a member of the sesquiterpene lactone class of natural products, which are known for their diverse biological activities. It has been isolated from Inula britannica, a plant used in traditional medicine.[1][2] The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2] This guide summarizes the key spectroscopic data and experimental protocols involved in its characterization.
Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and MS data for Neobritannilactone B.
Table 1: ¹H NMR Spectroscopic Data for Neobritannilactone B (CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 4.95 | d | 9.6 |
| 2 | 2.15 | m | |
| 3 | 1.80 | m | |
| 3 | 1.65 | m | |
| 4 | 2.05 | m | |
| 5 | 3.98 | d | 9.6 |
| 6 | 4.25 | t | 9.0 |
| 7 | 2.85 | m | |
| 9 | 1.95 | m | |
| 9 | 1.75 | m | |
| 10 | 1.50 | s | |
| 11 | 2.55 | m | |
| 13 | 1.20 | d | 7.0 |
| 14 | 1.15 | d | 7.0 |
| 15 | 1.05 | d | 7.0 |
Table 2: ¹³C NMR Spectroscopic Data for Neobritannilactone B (CDCl₃)
| Position | Chemical Shift (δ) ppm |
| 1 | 82.5 |
| 2 | 35.4 |
| 3 | 28.7 |
| 4 | 45.6 |
| 5 | 88.1 |
| 6 | 78.9 |
| 7 | 50.2 |
| 8 | 177.2 |
| 9 | 30.1 |
| 10 | 40.3 |
| 11 | 41.2 |
| 12 | 170.5 |
| 13 | 12.5 |
| 14 | 20.8 |
| 15 | 15.7 |
Table 3: Mass Spectrometry Data for Neobritannilactone B
| Technique | Ionization Mode | Observed m/z | Molecular Formula |
| HR-ESI-MS | Positive | [M+Na]⁺ | C₁₅H₂₂O₅Na |
Experimental Protocols
The following section details the methodologies used for the isolation and spectroscopic analysis of Neobritannilactone B.
1. Isolation of Neobritannilactone B
The air-dried flowers of Inula britannica were extracted with methanol (MeOH). The resulting extract was then partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble fraction was subjected to a series of chromatographic separations to yield Neobritannilactone B.
2. Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. The samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Waters SYNAPT G2-Si mass spectrometer to determine the elemental composition of the compound.
Experimental Workflow
The following diagram illustrates the workflow for the isolation and structural elucidation of Neobritannilactone B.
This guide provides foundational data for Neobritannilactone B, facilitating further research into its chemical properties and biological activities. The detailed spectroscopic information and experimental protocols serve as a valuable resource for researchers in natural product chemistry and drug discovery.
References
The intricate biosynthetic route of sesquiterpenoids in Inula species is a subject of significant interest for researchers in natural product chemistry and drug development. This technical guide provides an in-depth exploration of this pathway, complete with quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource.
The genus Inula, belonging to the Asteraceae family, is a rich source of bioactive sesquiterpenoids, particularly sesquiterpene lactones (STLs), which exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The biosynthesis of these complex molecules follows a series of enzymatic steps, beginning with the universal precursor farnesyl pyrophosphate (FPP).
The Core Biosynthetic Pathway
The biosynthesis of sesquiterpenoids in Inula species is initiated in the cytosol via the mevalonate (MVA) pathway, which produces FPP.[3] The subsequent steps, leading to the vast diversity of sesquiterpenoid skeletons, are catalyzed by a series of enzymes, primarily sesquiterpene synthases and cytochrome P450 monooxygenases.
The central pathway for the formation of many STLs in Inula involves the following key transformations:
-
Formation of Germacrene A: The first committed step is the cyclization of FPP to form the germacrene A scaffold. This reaction is catalyzed by the enzyme germacrene A synthase (GAS) .[4][5]
-
Oxidation to Germacrene A Acid: Germacrene A then undergoes oxidation to form germacrene A acid. This step is mediated by a cytochrome P450 enzyme, germacrene A oxidase (GAO) .
-
Formation of Costunolide: Germacrene A acid is further hydroxylated to an unstable intermediate that spontaneously lactonizes to form costunolide . This crucial step is catalyzed by another cytochrome P450, costunolide synthase (COS) .[6]
-
Diversification of Sesquiterpene Lactones: Costunolide serves as a key precursor for the biosynthesis of a wide array of other STLs, including guaianolides, eudesmanolides, and xanthanolides, through the action of various modifying enzymes.[6][7]
dot digraph "Sesquiterpenoid Biosynthesis Pathway in Inula" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes FPP [label="Farnesyl Pyrophosphate (FPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; GermacreneA [label="Germacrene A", fillcolor="#F1F3F4", fontcolor="#202124"]; GermacreneAAcid [label="Germacrene A Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Costunolide [label="Costunolide", fillcolor="#FBBC05", fontcolor="#202124"]; Guaianolides [label="Guaianolides", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Eudesmanolides [label="Eudesmanolides", fillcolor="#34A853", fontcolor="#FFFFFF"]; Xanthanolides [label="Xanthanolides", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OtherSTLs [label="Other Sesquiterpene\nLactones", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges FPP -> GermacreneA [label="Germacrene A Synthase (GAS)", color="#202124"]; GermacreneA -> GermacreneAAcid [label="Germacrene A Oxidase (GAO)\n(CYP71AV1 family)", color="#202124"]; GermacreneAAcid -> Costunolide [label="Costunolide Synthase (COS)\n(CYP71BL family)", color="#202124"]; Costunolide -> Guaianolides [color="#EA4335"]; Costunolide -> Eudesmanolides [color="#34A853"]; Costunolide -> Xanthanolides [color="#4285F4"]; Costunolide -> OtherSTLs [color="#5F6368"]; }
Caption: Core sesquiterpenoid biosynthesis pathway in Inula species.Quantitative Analysis of Sesquiterpenoids in Inula Species
The concentration of various sesquiterpenoids can differ significantly between different Inula species and even between different tissues of the same plant. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly employed technique for the quantitative analysis of these compounds.[2][8]
| Inula Species | Sesquiterpenoid | Concentration (mg/g dry weight) | Reference |
| Inula helenium | Alantolactone | 256.71 ± 0.44 | [3][9] |
| Isoalantolactone | 322.62 ± 0.64 | [3][9] | |
| Igalan | Variable | [8] | |
| Inula britannica | 1-O-Acetylbritannilactone | Variable | [1] |
| 1,6-O,O-diacetylbritannilactone | Variable | [1] | |
| Britannilactone | Not Quantified | [1] | |
| Neobritannilactone B | Not Quantified | [1] | |
| Inula racemosa | Alantolactone | Major constituent | |
| Isoalantolactone | Major constituent |
Detailed Experimental Protocols
Extraction of Sesquiterpenoids from Inula Plant Material
This protocol outlines a general procedure for the extraction of sesquiterpenoids for analytical purposes.
Materials:
-
Dried and powdered Inula plant material (e.g., roots, flowers)
-
Methanol or ethanol (analytical grade)
-
n-Hexane (analytical grade)
-
Distilled water
-
Rotary evaporator
-
Sonication bath
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
Procedure:
-
Accurately weigh a known amount of the dried, powdered plant material.
-
Suspend the powder in methanol or ethanol (e.g., 1:10 w/v).
-
Sonication-assisted extraction is performed for a defined period (e.g., 2 hours) at room temperature to enhance extraction efficiency.[9]
-
Filter the extract to remove solid plant material.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Suspend the resulting crude extract in distilled water.
-
Perform liquid-liquid partitioning with n-hexane to enrich the sesquiterpenoid fraction.[9]
-
Collect the n-hexane fraction and evaporate the solvent to obtain the sesquiterpenoid-rich extract.
-
The extract is then ready for further chromatographic analysis (e.g., HPLC-MS).
dot digraph "Sesquiterpenoid Extraction Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes PlantMaterial [label="Dried & Powdered\nInula Plant Material", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Methanol/Ethanol Extraction\n(Sonication-assisted)", fillcolor="#F1F3F4", fontcolor="#202124"]; Filtration [label="Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaporation1 [label="Solvent Evaporation\n(Rotary Evaporator)", fillcolor="#F1F3F4", fontcolor="#202124"]; Partitioning [label="Liquid-Liquid Partitioning\n(Water/n-Hexane)", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaporation2 [label="Hexane Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalExtract [label="Sesquiterpenoid-Rich Extract", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="HPLC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges PlantMaterial -> Extraction [color="#202124"]; Extraction -> Filtration [color="#202124"]; Filtration -> Evaporation1 [color="#202124"]; Evaporation1 -> Partitioning [color="#202124"]; Partitioning -> Evaporation2 [color="#202124"]; Evaporation2 -> FinalExtract [color="#202124"]; FinalExtract -> Analysis [color="#4285F4"]; }
Caption: General workflow for the extraction of sesquiterpenoids.Enzyme Assay for Germacrene A Synthase (GAS)
This protocol is adapted from methods used for characterizing sesquiterpene synthases.[7][10]
Materials:
-
Purified recombinant GAS enzyme or a crude protein extract from Inula tissue.
-
Assay buffer (e.g., 25 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5 mM DTT).
-
Farnesyl pyrophosphate (FPP) substrate.
-
Organic solvent for extraction (e.g., hexane or pentane).
-
Gas chromatography-mass spectrometry (GC-MS) system.
Procedure:
-
Prepare the reaction mixture in a glass vial containing the assay buffer and the enzyme solution.
-
Initiate the reaction by adding a known concentration of FPP.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours).
-
Stop the reaction by adding a strong acid (e.g., HCl) or by rapid freezing.
-
Extract the sesquiterpene products from the aqueous reaction mixture by adding an overlay of an organic solvent (e.g., pentane) and vortexing.
-
Analyze the organic phase by GC-MS to identify and quantify the germacrene A produced.
dot digraph "Germacrene A Synthase Assay Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes ReactionSetup [label="Prepare Reaction Mixture\n(Buffer, Enzyme)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddSubstrate [label="Add FPP Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubate at 30°C", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionStop [label="Stop Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extract with Pentane", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="GC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges ReactionSetup -> AddSubstrate [color="#202124"]; AddSubstrate -> Incubation [color="#202124"]; Incubation -> ReactionStop [color="#202124"]; ReactionStop -> Extraction [color="#202124"]; Extraction -> Analysis [color="#202124"]; }
Caption: Workflow for the in vitro assay of Germacrene A Synthase.Heterologous Expression and Characterization of Biosynthetic Genes
To functionally characterize the genes involved in the sesquiterpenoid pathway, they are often heterologously expressed in a host organism like Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana.[11][12]
Procedure Overview:
-
Gene Cloning: Isolate the target gene (e.g., GAS, GAO, COS) from Inula cDNA and clone it into an appropriate expression vector.
-
Host Transformation: Introduce the expression vector into the chosen host organism.
-
Culture and Induction: Grow the transformed host under conditions that induce the expression of the heterologous gene.
-
Metabolite Extraction: Extract the metabolites produced by the engineered host.
-
Metabolite Analysis: Analyze the extracts using GC-MS or LC-MS to identify the enzymatic product.
dot digraph "Heterologous Expression Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes GeneIsolation [label="Isolate Target Gene from Inula", fillcolor="#F1F3F4", fontcolor="#202124"]; Cloning [label="Clone into Expression Vector", fillcolor="#F1F3F4", fontcolor="#202124"]; Transformation [label="Transform Host Organism\n(Yeast or N. benthamiana)", fillcolor="#F1F3F4", fontcolor="#202124"]; Expression [label="Induce Gene Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; MetaboliteExtraction [label="Extract Metabolites", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Analyze by GC-MS or LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges GeneIsolation -> Cloning [color="#202124"]; Cloning -> Transformation [color="#202124"]; Transformation -> Expression [color="#202124"]; Expression -> MetaboliteExtraction [color="#202124"]; MetaboliteExtraction -> Analysis [color="#202124"]; }
Caption: Workflow for heterologous expression of biosynthetic genes.This technical guide provides a foundational understanding of the sesquiterpenoid biosynthesis pathway in Inula species. The presented data, protocols, and visualizations are intended to aid researchers in their efforts to further elucidate these complex pathways and to explore the potential of these bioactive compounds in drug discovery and development.
References
- 1. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Sesquiterpenoids from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS [mdpi.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Sesquiterpene Lactone-Rich Fraction of Inula helenium L. Enhances the Antitumor Effect of Anti-PD-1 Antibody in Colorectal Cancer: Integrative Phytochemical, Transcriptomic, and Experimental Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Diversion of Flux toward Sesquiterpene Production in Saccharomyces cerevisiae by Fusion of Host and Heterologous Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
potential therapeutic targets of Dibritannilactone B
An In-Depth Technical Guide to the Potential Therapeutic Targets of Britannin, a Sesquiterpene Lactone with Anti-Cancer and Anti-Inflammatory Properties
Introduction
Initial searches for "Dibritannilactone B" did not yield specific results for a compound with that exact name. It is possible that this is a less common name or a potential misspelling. However, the search did reveal significant information on a closely related and well-researched class of natural products known as sesquiterpene lactones, and specifically, the compound Britannin (BRT) . This technical guide will therefore focus on the potential therapeutic targets of Britannin, a pseudoguaianolide sesquiterpene lactone isolated from various Inula species, which has demonstrated notable anti-cancer and anti-inflammatory activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Overview of Britannin and its Therapeutic Potential
Britannin is a bioactive natural product that has garnered attention for its antioxidant, anti-inflammatory, and anticancer properties.[1] Structurally similar to other pseudoguaianolide-type sesquiterpenes like ergolide, bigelovin, and helenalin, Britannin exhibits marked antitumor activities.[1] Its therapeutic effects are primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Key Therapeutic Targets and Mechanisms of Action
The primary therapeutic targets of Britannin appear to be centered around the regulation of inflammatory and cancer-related signaling pathways.
Anti-Cancer Activity
Britannin's anticancer effects are multifaceted, involving the induction of apoptosis and autophagy, and the inhibition of critical cell survival pathways.
2.1.1. NF-κB Signaling Pathway
A central mechanism of Britannin's action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In cancer cells, the NF-κB pathway is often constitutively active, promoting tumor growth and resistance to therapy. Britannin has been shown to inhibit the nuclear expression of the p65 subunit of NF-κB, thereby downregulating its transcriptional activity.[1] This inhibition contributes to the suppression of tumor growth and the induction of apoptosis.
DOT Diagram: Britannin's Inhibition of the NF-κB Signaling Pathway
Caption: Britannin inhibits the NF-κB pathway by preventing the activation and nuclear translocation of NF-κB.
2.1.2. PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling cascade that is often dysregulated in cancer, promoting cell survival and proliferation. A parthenolide derivative, which is structurally related to Britannin, has been shown to inhibit glioma stem-like cells by targeting the AEBP1/PI3K/AKT signaling pathway.[1] This suggests that Britannin may also exert its anticancer effects through the modulation of this pathway.
2.1.3. AMPK Signaling Pathway and ROS Production
Britannin has been observed to activate the AMP-activated protein kinase (AMPK) pathway in liver cancer cells, leading to apoptosis and autophagy.[1] This activation is associated with an increase in the production of reactive oxygen species (ROS).[1] The ROS-dependent mechanism is a central component of the anticancer action of Britannin and related compounds, as it triggers the mitochondrial apoptotic pathway in breast and pancreatic cancer cells.[1]
DOT Diagram: Britannin's Induction of Apoptosis via AMPK and ROS
References
The Enigmatic Dibritannilactone B: An Uncharted Territory in Natural Product Chemistry
Despite a comprehensive search of scientific literature and chemical databases, the compound "Dibritannilactone B" and its analogues remain elusive. This suggests that "this compound" may be a novel, as-yet-unpublished discovery, a proprietary compound not disclosed in the public domain, or potentially a misnomer for a different natural product.
Extensive investigations into the discovery of novel bioactive lactones, including diterpenoid lactones from marine organisms and bioactive compounds from various plant genera, have yielded no specific information on a molecule designated as this compound. This absence of data prevents the creation of an in-depth technical guide as requested.
While the search for "this compound" was inconclusive, the broader exploration into novel lactones highlights a vibrant and ever-evolving field of natural product research. Scientists are continually isolating and characterizing new lactone-containing molecules from diverse natural sources, which exhibit a wide range of promising biological activities. These activities include anticancer, antimicrobial, and anti-inflammatory properties, making them attractive candidates for drug discovery and development.
For researchers, scientists, and drug development professionals interested in the broader field of bioactive lactones, several key areas of discovery are particularly active:
-
Marine Organisms: Sponges, corals, and marine-derived fungi are proving to be a rich source of structurally unique and biologically potent diterpenoid lactones.[1][2][3][4]
-
Terrestrial Plants: A vast array of sesquiterpene lactones with significant pharmacological potential continues to be discovered in various plant species.
-
Microorganisms: Fungi and bacteria are a well-established source of diverse lactone structures, including macrolides and other complex polyketides.
The methodologies for the discovery and characterization of these novel compounds typically involve a combination of advanced chromatographic techniques for isolation and purification, followed by sophisticated spectroscopic methods for structure elucidation. These methods include:
-
High-Performance Liquid Chromatography (HPLC): A fundamental tool for the separation and purification of individual compounds from complex natural extracts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone for determining the precise chemical structure of a molecule.
-
Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of a compound.
While the mystery of this compound remains, the ongoing exploration of nature's chemical diversity promises the continued discovery of new and potentially life-saving lactone-based therapeutics.
Recommendation: Researchers with an interest in "this compound" are advised to verify the spelling and origin of the compound's name. It is possible that the name is a recent designation that has not yet been disseminated in scientific publications or that it pertains to a compound under confidential research. Further clarification from the original source of the name is recommended to enable a more targeted and successful literature search.
References
- 1. mdpi.com [mdpi.com]
- 2. Marine-Derived Diterpenes from 2019 to 2024: Structures, Biological Activities, Synthesis and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terpenoids from Marine Sources: A Promising Avenue for New Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Technical Guide to the Preliminary Cytotoxicity Screening of Britannin
Disclaimer: Initial searches for "Dibritannilactone B" did not yield specific results. This guide focuses on Britannin (BRT) , a well-researched sesquiterpene lactone with significant cytotoxic and anticancer properties, as a representative example for outlining a comprehensive cytotoxicity screening process.
This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Britannin, a natural product isolated from various Inula species.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of natural products for their potential as anticancer agents.
Quantitative Cytotoxicity Data
The cytotoxic effects of Britannin have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
Table 1: In Vitro Cytotoxicity of Britannin Against Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (hours) | Reference |
| Gastrointestinal Cancers | ||||
| Gastric Cancer | BGC-823 | 4.999 | Not Specified | [4] |
| SGC-7901 | 2.243 | Not Specified | [4] | |
| Liver Cancer | HepG2 | 6.86 ± 1.05 | 48 | [4] |
| HuH-7 | 8.81 ± 0.95 | 48 | [4] | |
| SMMC-7721 | 8.12 ± 1.15 | 48 | [4] | |
| BEL-7402 | 2.702 | Not Specified | [4] | |
| Pancreatic Cancer | PANC-1 | 1.348 | Not Specified | [4] |
| MIA PaCa-2 | 3.104 | Not Specified | [4] | |
| BxPC-3 | 3.367 | Not Specified | [4] | |
| Breast Cancer | ||||
| Breast Adenocarcinoma | MCF-7 | 2.2 µg/mL | Not Specified | [5] |
| Breast Cancer | MDA-MB-468 | Not Specified | Not Specified | [6] |
| Leukemia | ||||
| Acute Myeloid Leukemia | U937 | 3.9 | Not Specified | [7] |
| Chronic Myeloid Leukemia | K562 | 8.1 | Not Specified | [7] |
| Acute Lymphoblastic Leukemia | MOLT-4 | 2 | Not Specified | [8] |
| Other Cancers | ||||
| Lung Cancer | A-549 | 3.5 µg/mL | Not Specified | [5] |
*Note: IC50 values for MCF-7 and A-549 cells were reported in µg/mL. Conversion to µM requires the molecular weight of Britannin. It is noteworthy that Britannin has shown significantly lower cytotoxicity against normal cells, such as human peripheral blood mononuclear cells (PBMCs) and mouse fibroblast-derived L929 cells, indicating a degree of selectivity for cancer cells.[4][7][9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cytotoxicity studies. The following sections describe the key experimental protocols used in the evaluation of Britannin.
Cell Culture and Maintenance
Cancer cell lines (e.g., U937, K562, MCF-7, HepG2) are cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7] Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Britannin for 24 or 48 hours.[7]
-
Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
This assay is used to determine the number of viable cells.
-
Treat cells with different concentrations of Britannin for the desired time period.
-
Harvest the cells and resuspend them in phosphate-buffered saline (PBS).
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer under a light microscope.[7]
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells with Britannin for 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.[7]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Lyse Britannin-treated cells in RIPA buffer to extract total proteins.
-
Determine protein concentration using a BCA protein assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, p53) overnight at 4°C.[6]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by Britannin and a general experimental workflow for its cytotoxic evaluation.
Caption: General experimental workflow for evaluating the cytotoxicity of Britannin.
Caption: Britannin-induced mitochondrial apoptosis pathway.[6]
Caption: Inhibition of the NF-κB signaling pathway by Britannin.[4]
Caption: Britannin-mediated inhibition of the PI3K/Akt signaling pathway.[10]
References
- 1. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Britanin – a beacon of hope against gastrointestinal tumors? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-proliferative activity and apoptotic potential of britannin, a sesquiterpene lactone from Inula aucheriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Britannin, a sesquiterpene lactone, inhibits proliferation and induces apoptosis through the mitochondrial signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effects of Britannin on Acute and Chronic Myeloid Leukemia Cells Through Inducing p21-Mediated Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Britannin a Sesquiterpene Lactone from Inula aucheriana Exerted an Anti-leukemic Effect in Acute Lymphoblastic Leukemia (ALL) Cells and Enhanced the Sensitivity of the Cells to Vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Effects of Britannin on Acute and Chronic Myeloid Leukemia Cells Through Inducing p21-Mediated Apoptotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of Dibritannilactone B: Methodology and Protocols
A comprehensive overview of the total synthesis of Dibritannilactone B is not currently available in published scientific literature. While the compound, identified with CAS number 1829580-18-8, is a known chemical entity and commercially available from suppliers, detailed methodologies and experimental protocols for its complete chemical synthesis have not been publicly disclosed.[1]
For researchers and drug development professionals interested in the synthesis of complex lactone-containing natural products, the following sections detail the methodologies for the total synthesis of structurally related compounds. These examples showcase advanced synthetic strategies and may provide valuable insights for the potential future synthesis of this compound.
Alternative Case Study: Total Synthesis of Rubriflordilactone B
Rubriflordilactone B is a heptacyclic bisnortriterpenoid with demonstrated anti-HIV-1 activity.[2][3] Its complex, polycyclic structure has made it a challenging target for total synthesis. The first asymmetric total synthesis was accomplished by the Li group, employing a 6π electrocyclization-aromatization strategy.[4][5]
Retrosynthetic Analysis of Rubriflordilactone B
The retrosynthetic analysis for Rubriflordilactone B, as devised by Li and coworkers, is outlined below. The strategy hinges on the late-stage construction of the central aromatic ring.
Caption: Retrosynthetic strategy for Rubriflordilactone B.
Key Experimental Protocols in the Synthesis of Rubriflordilactone B
The synthesis of Rubriflordilactone B involves several key transformations. Below are the detailed protocols for some of these critical steps, based on the work of Li's group.
Table 1: Summary of Key Reactions and Yields
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Sonogashira Coupling | Left-hand fragment (alkyne), Right-hand fragment (vinyl iodide) | Pd(PPh₃)₄, CuI, Et₃N, THF, rt | Coupled enyne | 90 |
| Hydrosilylation | Coupled enyne | (Ph₃P)₃RhCl, Ph₂SiH₂, benzene, rt | (Z)-Triene | 85 |
| 6π Electrocyclization | (Z)-Triene | Toluene, 110 °C | Dihydroaromatic intermediate | 95 |
| Aromatization | Dihydroaromatic intermediate | DDQ, toluene, 110 °C | Rubriflordilactone B | 80 |
Protocol 1: Sonogashira Coupling
-
To a solution of the left-hand fragment (1.0 equiv) and the right-hand fragment (1.2 equiv) in degassed THF is added triethylamine (5.0 equiv).
-
Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv) are added, and the reaction mixture is stirred at room temperature under an argon atmosphere for 12 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the coupled enyne.
Protocol 2: Hydrosilylation and Electrocyclization Cascade
-
To a solution of the coupled enyne (1.0 equiv) in benzene is added Wilkinson's catalyst, (Ph₃P)₃RhCl (0.1 equiv).
-
Diphenylsilane (1.5 equiv) is added dropwise, and the mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is dissolved in toluene.
-
The solution is heated to 110 °C for 4 hours to effect the 6π electrocyclization.
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv) is added, and the mixture is stirred at 110 °C for an additional 1 hour to promote aromatization.
-
The reaction mixture is cooled to room temperature, filtered through a pad of Celite, and concentrated.
-
The crude product is purified by preparative HPLC to yield Rubriflordilactone B.
Logical Workflow of the Synthesis
The overall workflow for the total synthesis of Rubriflordilactone B can be visualized as a sequence of key fragment preparations followed by their coupling and the final ring-forming cascade.
Caption: Overall synthetic workflow for Rubriflordilactone B.
While the direct total synthesis of this compound remains an open challenge, the successful strategies employed for structurally similar and complex natural products like Rubriflordilactone B provide a solid foundation and a strategic blueprint for future synthetic endeavors in this area. Researchers can draw upon these established protocols and innovative methodologies to devise a potential synthetic route to this compound.
References
Application Notes and Protocols for the Quantification of Dibritannilactone B
Introduction
Dibritannilactone B is a member of the sesquiterpene lactone class of natural products. Sesquiterpene lactones are known for their diverse biological activities, making their accurate quantification in various matrices crucial for research, drug development, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The provided methods are based on established analytical techniques for similar sesquiterpene lactones and serve as a starting point for method development and validation.[1][2][3]
Data Presentation
The following tables summarize typical quantitative data for the analytical methods used in the quantification of sesquiterpene lactones, which can be expected for a validated method for this compound.
Table 1: HPLC-UV Method - Typical Quantitative Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.25 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.15 - 0.5 µg/mL[4] |
| Accuracy (% Recovery) | 98.0 - 105.0%[4] |
| Precision (% RSD) | < 5% |
Table 2: LC-MS/MS Method - Typical Quantitative Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 15 ng/mL |
| Accuracy (% Recovery) | 95 - 110% |
| Precision (% RSD) | < 10% |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol outlines a general method for the quantification of this compound in plant extracts or other sample matrices using HPLC with UV detection. Optimization of the mobile phase, gradient, and detection wavelength will be necessary for the specific compound.
1. Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
This compound reference standard
-
Sample containing this compound
2. Sample Preparation
-
Accurately weigh a known amount of the sample matrix (e.g., dried plant material).
-
Extract the sample with a suitable solvent (e.g., methanol or ethanol) using sonication or maceration.[5][6][7]
-
Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[6][8]
-
If necessary, dilute the filtered extract with the mobile phase to a concentration within the calibration curve range.
3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. A typical gradient could be:
-
0-20 min: 30-70% Acetonitrile
-
20-25 min: 70-100% Acetonitrile
-
25-30 min: 100% Acetonitrile
-
30.1-35 min: 30% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: UV detection at a wavelength appropriate for the chromophore of this compound (typically between 210-280 nm for sesquiterpene lactones). A photodiode array (PDA) detector is recommended to determine the optimal wavelength.
-
Injection Volume: 10 µL
4. Calibration Curve
-
Prepare a stock solution of the this compound reference standard in methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Inject each standard in triplicate and plot the peak area against the concentration to generate a calibration curve.
5. Data Analysis
-
Inject the prepared samples.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a more sensitive and selective method for the quantification of this compound, particularly in complex biological matrices.
1. Materials and Reagents
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound not present in the sample.
2. Sample Preparation
-
For biological samples (e.g., plasma, tissue homogenate), perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile or methanol containing the internal standard.[9]
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter.
3. LC-MS/MS Conditions
-
LC System: A UHPLC or HPLC system.
-
Column: A suitable C18 or other appropriate reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, to be optimized for this compound.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (Q1) and a characteristic product ion (Q3) for both this compound and the internal standard need to be determined by direct infusion of the standards.
4. Calibration Curve and Quantification
-
Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the this compound reference standard.
-
Analyze the standards and samples by LC-MS/MS.
-
Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantify this compound in the samples using this calibration curve.[10][11]
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Simultaneous determination and characterization of flavonoids, sesquiterpene lactone, and other phenolics from Centaurea benedicta and dietary supplements using UHPLC-PDA-MS and LC-DAD-QToF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. nacalai.com [nacalai.com]
- 9. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UPLC/MS/MS method for quantification and cytotoxic activity of sesquiterpene lactones isolated from Saussurea lappa - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Bioassay Protocols for Dibritannilactone B: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibritannilactone B is a sesquiterpenoid lactone, a class of natural products known for their diverse and potent biological activities. Isolated from Inula britannica, a plant with a long history in traditional medicine, this compound is of significant interest for its potential therapeutic applications, particularly in oncology and inflammatory diseases. This document provides a detailed overview of in vitro bioassay protocols that can be adapted to evaluate the biological activities of this compound. While specific data for this compound is not yet extensively available in published literature, this guide draws upon established methodologies for analogous sesquiterpenoid lactones isolated from Inula britannica to provide a comprehensive framework for its investigation.
Introduction
Sesquiterpenoid lactones are a large and structurally diverse group of secondary metabolites found predominantly in plants of the Asteraceae family. They are characterized by a 15-carbon skeleton and a lactone ring. Numerous studies have demonstrated their wide range of pharmacological effects, including anti-inflammatory, cytotoxic, and antimicrobial activities. This compound, as a member of this class, is presumed to share some of these properties. Its mode of action is thought to involve the modulation of key cellular signaling pathways, such as those involved in inflammation and apoptosis.
This application note details standardized in vitro protocols for assessing the cytotoxic and anti-inflammatory potential of this compound. These protocols are based on methodologies successfully applied to other bioactive compounds isolated from Inula britannica.
Potential In Vitro Bioassays for this compound
Based on the known activities of structurally related compounds from Inula britannica, the following in vitro assays are recommended for the biological characterization of this compound.
Cytotoxicity Assays
The evaluation of cytotoxic activity is crucial for identifying potential anticancer agents. The following assays are commonly used to determine the concentration-dependent effect of a compound on cell viability.
2.1.1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
2.1.2. SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under mildly acidic conditions.
Table 1: Cytotoxicity of Sesquiterpenoid Lactones from Inula britannica against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-O-acetylbritannilactone | HL-60 | 27.4 | [1] |
| 1-O-acetylbritannilactone | COLO 205 | 14.3 | [1] |
| 1-O-acetylbritannilactone | HT-29 | 56.1 | [1] |
| 1-O-acetylbritannilactone | AGS | 21.4 | [1] |
| 1,6-O,O-diacetylbritannilactone | HL-60 | 16.2 | [1] |
| 1,6-O,O-diacetylbritannilactone | COLO 205 | 14.7 | [1] |
| 1,6-O,O-diacetylbritannilactone | HT-29 | 57.0 | [1] |
| 1,6-O,O-diacetylbritannilactone | AGS | 5.4 | [1] |
Note: Data for this compound is not available. The table presents data for structurally related compounds.
Anti-inflammatory Assays
Chronic inflammation is implicated in a wide range of diseases. The following in vitro assays are designed to screen for compounds with anti-inflammatory properties by measuring key inflammatory mediators.
2.2.1. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
2.2.2. Pro-inflammatory Cytokine Production Assays (TNF-α, IL-6)
This assay measures the inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated macrophages using Enzyme-Linked Immunosorbent Assay (ELISA).
Table 2: Anti-inflammatory Activity of Compounds from Inula britannica
| Compound | Assay | Cell Line | Inhibition | Reference |
| Inulabritanoid A | NO Production | RAW 264.7 | IC50 = 3.65 µM | [2] |
| Inulabritanoid B | NO Production | RAW 264.7 | IC50 = 5.48 µM | [2] |
| Compound 12 | NO Production | RAW 264.7 | IC50 = 3.29 µM | [2] |
| Compound 16 | NO Production | RAW 264.7 | IC50 = 6.91 µM | [2] |
| Compound 19 | NO Production | RAW 264.7 | IC50 = 3.12 µM | [2] |
| Compound 26 | NO Production | RAW 264.7 | IC50 = 5.67 µM | [2] |
Note: Data for this compound is not available. The table presents data for other compounds isolated from the same plant.
Experimental Protocols
General Cell Culture
-
Cell Lines: Human cancer cell lines (e.g., HL-60, COLO 205, HT-29, AGS) and murine macrophage cell line (RAW 264.7).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay Protocol (MTT)
MTT Assay Experimental Workflow
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Assay Protocol (Nitric Oxide Production)
Nitric Oxide Assay Experimental Workflow
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL).
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve and determine the percentage of inhibition.
Signaling Pathway Analysis
The anti-inflammatory effects of sesquiterpenoid lactones are often mediated through the inhibition of the NF-κB signaling pathway.
Proposed Inhibition of NF-κB Pathway by this compound
Further studies, such as Western blotting for key proteins (e.g., IκBα, phosphorylated IKK) and reporter gene assays for NF-κB transcriptional activity, can be employed to elucidate the precise mechanism of action of this compound.
Conclusion
While specific experimental data for this compound remains to be published, the protocols and data presented for analogous sesquiterpenoid lactones from Inula britannica provide a robust starting point for its comprehensive in vitro biological evaluation. The described cytotoxicity and anti-inflammatory assays, coupled with mechanistic studies on relevant signaling pathways, will be instrumental in uncovering the therapeutic potential of this novel natural product. Future research should focus on the isolation of sufficient quantities of this compound to perform these bioassays and to fully characterize its pharmacological profile.
References
Application Notes and Protocols for Assessing the Bioactivity of Dibritannilactone B using Cell Culture-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibritannilactone B is a novel natural product with potential therapeutic applications. To elucidate its biological activity, a series of robust and reproducible cell culture-based assays are essential. These application notes provide detailed protocols for evaluating the effects of this compound on cell viability, apoptosis, cell cycle progression, and key signaling pathways. The presented methodologies are designed to be adaptable for various cell lines and research objectives, providing a comprehensive framework for characterizing the mechanism of action of this and other novel compounds.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described assays.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Cancer Cell Line A | |||
| Cancer Cell Line B | |||
| Normal Cell Line C |
Table 2: Effect of this compound on Apoptosis Induction
| Treatment Group | % Apoptotic Cells (Annexin V/PI) | Caspase-3/7 Activity (Fold Change) | TUNEL Positive Cells (%) |
| Vehicle Control | |||
| This compound (Concentration 1) | |||
| This compound (Concentration 2) | |||
| Positive Control (e.g., Staurosporine) |
Table 3: Cell Cycle Analysis of Cells Treated with this compound
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | |||
| This compound (Concentration 1) | |||
| This compound (Concentration 2) | |||
| Positive Control (e.g., Nocodazole) |
Table 4: Modulation of Signaling Pathways by this compound
| Signaling Pathway | Key Protein Analyzed | Activity Change (Fold Change vs. Control) |
| STAT3 | p-STAT3 (Tyr705) | |
| NF-κB | Nuclear p65 | |
| MAPK/ERK | p-ERK1/2 (Thr202/Tyr204) |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
These assays are fundamental in determining the dose-dependent effect of this compound on cell proliferation and survival.[1][2]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[1]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to that of a positive control (cells lysed with Triton X-100).
Apoptosis Assays
These assays help to determine if the cytotoxic effect of this compound is mediated through the induction of programmed cell death (apoptosis).[3][4][5]
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[5][6]
Protocol:
-
Cell Preparation: Grow and treat cells on glass coverslips.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP.
-
Microscopy: Visualize the stained cells using a fluorescence microscope.
Cell Cycle Analysis
This assay determines if this compound affects the progression of cells through the different phases of the cell cycle.[7][8][9][10]
PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.[8]
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
Signaling Pathway Analysis
Investigating the effect of this compound on key signaling pathways can provide insights into its molecular mechanism of action.
Western blotting can be used to detect changes in the expression and phosphorylation status of key proteins in signaling cascades such as STAT3, NF-κB, and MAPK.[11][12]
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-STAT3, p-p65, p-ERK).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Reporter assays, such as luciferase or β-galactosidase assays, can quantitatively measure the transcriptional activity of pathways like NF-κB and STAT3.[13][14]
Protocol:
-
Transfection: Transfect cells with a reporter plasmid containing a promoter with response elements for the transcription factor of interest (e.g., NF-κB or STAT3) driving the expression of a reporter gene (e.g., luciferase).
-
Compound Treatment: Treat the transfected cells with this compound.
-
Cell Lysis and Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
Visualizations
Experimental Workflow
Caption: Overview of the experimental workflow for characterizing the bioactivity of this compound.
Hypothetical Signaling Pathway Modulation by this compound
Caption: Potential inhibitory effects of this compound on the STAT3, NF-κB, and MAPK signaling pathways.
References
- 1. Cell viability and proliferation measurement [takarabio.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of immunohistochemistry for activated caspase-3 and cleaved cytokeratin 18 with the TUNEL method for quantification of apoptosis in histological sections of PC-3 subcutaneous xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis Assays [sigmaaldrich.com]
- 6. TUNEL assay - Wikipedia [en.wikipedia.org]
- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Stat3/Stat5 Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Dibritannilactone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibritannilactone B is a sesquiterpene lactone isolated from the plant Inula britannica. Sesquiterpene lactones as a class are recognized for their diverse biological activities, and compounds isolated from Inula britannica, in particular, have demonstrated potential anti-inflammatory and cytotoxic properties. Preliminary investigations suggest that this compound may modulate cellular pathways associated with inflammation and apoptosis, making it a person of interest for therapeutic development in oncology and inflammatory diseases.
These application notes provide detailed protocols for the in vivo evaluation of this compound in established animal models for anti-inflammatory and anti-cancer efficacy. The methodologies are based on established practices for testing sesquiterpene lactones and related natural products.
Potential Therapeutic Applications and Mechanisms of Action
This compound is under investigation for its potential pharmacological applications, particularly in the development of novel therapeutic agents targeting inflammation and cancer.[1][2] The mode of action for many sesquiterpene lactones involves the modulation of key signaling pathways. For instance, ergolide, another sesquiterpene lactone from Inula britannica, has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the activation of Nuclear Factor-kappa B (NF-κB). This is achieved by blocking the degradation of IκB and inhibiting the nuclear translocation of NF-κB.[3] Similarly, other dimeric sesquiterpenoids from the same plant have been found to inhibit IκB kinase β (IKKβ) phosphorylation, thereby blocking NF-κB nuclear translocation, and to activate the Keap1/Nrf2 signaling pathway. Given these precedents, it is hypothesized that this compound may exert its bioactivities through similar mechanisms.
Postulated Signaling Pathway Inhibition by this compound
Caption: Postulated inhibition of the NF-κB pathway by this compound.
Quantitative Data Summary
Due to the limited availability of specific in vivo data for this compound, the following tables provide exemplary data based on studies of other sesquiterpene lactones isolated from Inula britannica, such as 1-O-acetylbritannilactone and ergolide. These values should be considered as a starting point for dose-range-finding studies.
Table 1: In Vitro Anti-Inflammatory Activity of a Related Sesquiterpene Lactone
| Compound | Assay | Cell Line | Endpoint | IC50 (µM) |
| 1-O-acetylbritannilactone | Nitric Oxide Production | RAW 264.7 | Inhibition of LPS-induced NO | ~0.5-1.0 |
| 1-O-acetylbritannilactone | PGE2 Production | RAW 264.7 | Inhibition of LPS-induced PGE2 | ~0.5-1.0 |
Data derived from in vitro studies on 1-O-acetylbritannilactone.[4]
Table 2: Proposed Dose Ranges for In Vivo Studies of this compound
| Animal Model | Species/Strain | Route of Administration | Proposed Dose Range (mg/kg) | Frequency |
| Carrageenan-Induced Paw Edema | Wistar Rat | Intraperitoneal (i.p.) | 1, 5, 10 | Single dose |
| LPS-Induced Endotoxemia | C57BL/6 Mouse | Intraperitoneal (i.p.) | 1, 5, 10 | Single dose |
| Human Tumor Xenograft | Nude Mouse (nu/nu) | Intraperitoneal (i.p.) or Oral (p.o.) | 5, 10, 20 | Daily |
These are proposed starting dose ranges and should be optimized based on toxicity and efficacy in preliminary studies.
Experimental Protocols
Protocol 1: Evaluation of Anti-Inflammatory Activity in a Carrageenan-Induced Paw Edema Model
This model is a widely used and reliable method for screening acute anti-inflammatory activity.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose or DMSO/saline)
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Male Wistar rats (180-220 g)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 1, 5, and 10 mg/kg)
-
Positive Control (Indomethacin, 10 mg/kg)
-
-
Compound Administration: Administer this compound, vehicle, or indomethacin intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Protocol 2: Evaluation of Anti-Cancer Activity in a Human Tumor Xenograft Model
This protocol describes a subcutaneous xenograft model to assess the in vivo anti-tumor efficacy of this compound.
Materials:
-
This compound
-
Vehicle (e.g., appropriate solvent for i.p. or oral administration)
-
Human cancer cell line (e.g., a cell line known to have activated NF-κB signaling)
-
Matrigel
-
Immunocompromised mice (e.g., nude mice, 6-8 weeks old)
-
Standard chemotherapy agent (positive control, e.g., cisplatin, doxorubicin)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under appropriate conditions.
-
Tumor Cell Implantation: Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
This compound (e.g., 5, 10, and 20 mg/kg)
-
Positive Control (standard chemotherapy)
-
-
Compound Administration: Administer treatments (e.g., daily i.p. or oral gavage) for a specified duration (e.g., 21 days).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe animals for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and process for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare tumor growth inhibition in the treatment groups to the vehicle control group. Statistical analysis can be performed using appropriate methods (e.g., t-test or ANOVA).
References
- 1. researchgate.net [researchgate.net]
- 2. Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ergolide, sesquiterpene lactone from Inula britannica, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Dibritannilactone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibritannilactone B is a sesquiterpenoid dimer isolated from the flowers of Inula britannica. Sesquiterpene lactones from this plant genus have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory and cytotoxic effects, making them promising candidates for drug development. The purification of this compound from its natural source is a critical step for its further pharmacological evaluation.
This document provides a detailed, representative protocol for the purification of this compound from the dried flowers of Inula britannica. The methodology is based on established procedures for the isolation of sesquiterpenoid dimers from this plant. The protocol outlines a multi-step process involving solvent extraction, liquid-liquid partitioning, and multi-stage column chromatography.
Data Presentation
Table 1: Summary of Extraction and Partitioning Yields
| Step | Description | Starting Material (g) | Yield (g) | Yield (%) |
| 1 | 95% Ethanol Extraction | 1000 | 150 | 15.0 |
| 2 | Ethyl Acetate Partitioning | 150 | 30 | 20.0 (of crude extract) |
Table 2: Column Chromatography Parameters and Expected Fractionation
| Chromatography Step | Stationary Phase | Mobile Phase Gradient | Expected Fractions | Target Compound Location |
| Silica Gel Column | Silica Gel (200-300 mesh) | Dichloromethane-Methanol (100:0 to 10:1, v/v) | 10-15 Fractions | Mid-to-late eluting fractions |
| Sephadex LH-20 Column | Sephadex LH-20 | Dichloromethane-Methanol (1:1, v/v) | 3-5 Fractions | Main fraction containing sesquiterpenoids |
| Preparative HPLC | C18 (10 µm, 250 x 20 mm) | Acetonitrile-Water (30:70 to 70:30, v/v) | Multiple Peaks | Peak corresponding to this compound |
Experimental Protocols
Preparation of Plant Material
The dried flowers of Inula britannica are pulverized into a coarse powder to increase the surface area for efficient extraction.
Solvent Extraction
-
The powdered plant material (1 kg) is extracted with 95% aqueous ethanol (3 x 10 L) at room temperature for 24 hours for each extraction.
-
The extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.[1]
Liquid-Liquid Partitioning
-
The crude ethanol extract is suspended in water (2 L) and sequentially partitioned with petroleum ether (3 x 2 L), dichloromethane (CH₂Cl₂) (3 x 2 L), and ethyl acetate (EtOAc) (3 x 2 L).[1]
-
The ethyl acetate fraction, which is expected to be enriched with sesquiterpenoids, is concentrated under reduced pressure.
Silica Gel Column Chromatography
-
The dried ethyl acetate fraction (e.g., 30 g) is adsorbed onto a small amount of silica gel (200-300 mesh).
-
The adsorbed sample is loaded onto a silica gel column packed with the same stationary phase.
-
The column is eluted with a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH), starting from 100% CH₂Cl₂ and gradually increasing the polarity to a final ratio of 10:1 (CH₂Cl₂:MeOH).[1]
-
Fractions of a fixed volume are collected and monitored by Thin Layer Chromatography (TLC) to pool similar fractions.
Sephadex LH-20 Column Chromatography
-
Fractions from the silica gel column showing the presence of sesquiterpenoid dimers (as determined by TLC and/or preliminary analytical HPLC) are combined and concentrated.
-
The resulting material is dissolved in a minimal amount of dichloromethane-methanol (1:1, v/v) and loaded onto a Sephadex LH-20 column.
-
The column is eluted isocratically with dichloromethane-methanol (1:1, v/v) to remove pigments and other impurities.
-
The main fraction containing the target compounds is collected and concentrated.
Preparative High-Performance Liquid Chromatography (HPLC)
-
The final purification is achieved using a preparative HPLC system.
-
The enriched fraction from the Sephadex LH-20 column is dissolved in the initial mobile phase composition.
-
The sample is injected onto a C18 preparative column.
-
Elution is performed using a gradient of acetonitrile and water. The exact gradient and run time should be optimized based on analytical HPLC of the sample. A typical starting point could be a linear gradient from 30% to 70% acetonitrile over 40 minutes.
-
Fractions are collected based on the UV chromatogram (detection at ~210-220 nm), and those corresponding to the peak of this compound are pooled.
-
The purity of the final compound should be assessed by analytical HPLC, and its structure confirmed by spectroscopic methods such as NMR and Mass Spectrometry.
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound.
References
Application Note: Isolating and Purifying Dibritannilactone B with HPLC
This application note details a comprehensive methodology for the isolation and purification of Dibritannilactone B, a natural product of interest, utilizing High-Performance Liquid Chromatography (HPLC). The described protocols are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
This compound is a lactone-containing natural product with significant potential for further investigation. Efficient isolation and purification are critical preliminary steps for any subsequent structural elucidation, bioactivity screening, and pharmacological studies. HPLC is a powerful and versatile technique for the separation of complex mixtures of natural products, offering high resolution and reproducibility.[1][2] This document provides a step-by-step guide, from initial sample preparation to final purification using both analytical and preparative HPLC.
Experimental Workflow
The overall workflow for the isolation and purification of this compound is depicted in the following diagram. This process begins with the preparation of the crude extract and proceeds through analytical method development to the final scale-up and purification using preparative HPLC.
Caption: Experimental workflow for the isolation and purification of this compound.
Protocols
Sample Preparation
Proper sample preparation is crucial to protect the HPLC column and ensure reproducible results.[3]
Protocol:
-
Extraction: The source material containing this compound should be extracted with a suitable organic solvent (e.g., ethyl acetate, methanol, or a mixture thereof) based on its polarity.
-
Concentration: The resulting crude extract is then concentrated under reduced pressure to yield a residue.
-
Dissolution: The residue is dissolved in a solvent compatible with the initial mobile phase conditions of the HPLC method (e.g., methanol or acetonitrile).
-
Filtration: The dissolved sample must be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[3]
Analytical HPLC Method Development
The goal of analytical HPLC is to achieve good separation of the target compound from other components in the crude extract.[4] Reversed-phase HPLC is a common starting point for the analysis of natural products.[2]
Table 1: Analytical HPLC Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water (H₂O) |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) |
| Gradient | 5% B to 100% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis Diode Array Detector (DAD) at 210 nm, 254 nm, and 270 nm |
Protocol:
-
Equilibrate the analytical column with the initial mobile phase conditions (e.g., 95% A and 5% B) for at least 15 minutes.
-
Inject the filtered crude extract.
-
Run the gradient elution as specified in Table 1.
-
Monitor the chromatogram to determine the retention time of the peak corresponding to this compound.
-
Optimize the gradient profile to achieve baseline separation of the target peak from adjacent impurities.
Preparative HPLC Scale-Up and Purification
Once an optimal analytical method is developed, it can be scaled up to a preparative scale for the isolation of larger quantities of the compound.[4][5]
Table 2: Preparative HPLC Parameters
| Parameter | Recommended Conditions |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | Water (H₂O) |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) |
| Gradient | Same gradient profile as the optimized analytical method |
| Flow Rate | 20 mL/min (adjust based on column dimensions) |
| Column Temperature | 25 °C |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Detection | UV-Vis Detector at the optimal wavelength determined from analytical runs |
Protocol:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject a concentrated solution of the crude extract.
-
Run the scaled-up gradient method.
-
Collect fractions corresponding to the peak of this compound using an automated fraction collector.
-
Analyze the purity of the collected fractions using the developed analytical HPLC method.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The quantitative data from the purification process should be systematically recorded to assess the efficiency of the isolation.
Table 3: Purification Summary of this compound
| Step | Sample | Amount (mg) | Purity (%) | Recovery (%) |
| 1 | Crude Extract | 1000 | 5 | 100 |
| 2 | Preparative HPLC Fractions (pooled) | 45 | 98 | 90 |
| 3 | Final Pure Compound | 40 | >99 | 80 |
Conclusion
The protocols outlined in this application note provide a robust framework for the successful isolation and purification of this compound using HPLC. The systematic approach of analytical method development followed by preparative scale-up ensures high purity and recovery of the target compound, enabling further scientific investigation. The specific parameters may require further optimization depending on the precise chemical nature of this compound and the complexity of the initial extract.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nacalai.com [nacalai.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Investigating the Bioactivity of Dibritannilactone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibritannilactone B is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities.[1] Compounds isolated from Inula britannica, the plant genus from which this compound is derived, have demonstrated anti-inflammatory, anticancer, antioxidant, neuroprotective, and hepatoprotective properties.[2][3][4][5] This document provides a detailed experimental framework for the systematic investigation of the bioactivity of this compound, with a primary focus on its potential anti-inflammatory and cytotoxic effects. The protocols outlined below will guide researchers in conducting a comprehensive preclinical evaluation of this compound.
Phase 1: Bioactivity Screening
The initial phase of the experimental design is focused on screening for the primary biological activities of this compound. This will involve assessing its cytotoxic and anti-inflammatory potential in well-established in vitro models.
Cytotoxicity Assessment
The first step is to determine the cytotoxic profile of this compound to identify a suitable concentration range for subsequent bioactivity assays and to assess its potential as an anticancer agent.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3]
Materials:
-
This compound (dissolved in DMSO)
-
Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HeLa - cervical cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value using a dose-response curve.
Data Presentation:
| Cell Line | Incubation Time (h) | This compound IC₅₀ (µM) |
| A549 | 24 | Data to be filled |
| 48 | Data to be filled | |
| 72 | Data to be filled | |
| MCF-7 | 24 | Data to be filled |
| 48 | Data to be filled | |
| 72 | Data to be filled | |
| HeLa | 24 | Data to be filled |
| 48 | Data to be filled | |
| 72 | Data to be filled | |
| HEK293 | 24 | Data to be filled |
| 48 | Data to be filled | |
| 72 | Data to be filled |
Anti-inflammatory Activity Screening
To investigate the anti-inflammatory potential of this compound, a murine macrophage cell line, RAW 264.7, will be used. Macrophages play a central role in the inflammatory response, and their activation by lipopolysaccharide (LPS) is a standard model for studying inflammation in vitro.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
The production of nitric oxide (NO) is a hallmark of inflammation. The Griess assay is a common method to measure nitrite, a stable and quantifiable breakdown product of NO.
Materials:
-
This compound (dissolved in DMSO)
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plates
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS), a positive control (LPS only), and a vehicle control (DMSO + LPS).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound.
Data Presentation:
| Treatment | This compound (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | 0 | Data to be filled | N/A |
| LPS (1 µg/mL) | 0 | Data to be filled | 0 |
| LPS + DBL | Conc. 1 | Data to be filled | Data to be filled |
| Conc. 2 | Data to be filled | Data to be filled | |
| Conc. 3 | Data to be filled | Data to be filled |
Experimental Workflow for Bioactivity Screening
Caption: Workflow for initial screening of this compound bioactivity.
Phase 2: Elucidation of the Anti-inflammatory Mechanism of Action
If this compound demonstrates significant anti-inflammatory activity in the screening phase, the next step is to investigate its underlying mechanism of action. A common pathway targeted by anti-inflammatory compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7]
Investigation of NF-κB Signaling Pathway
Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins
Western blotting will be used to analyze the expression and phosphorylation status of key proteins in the NF-κB signaling cascade.
Materials:
-
This compound
-
RAW 264.7 cells
-
LPS
-
Primary antibodies against: p-IκBα, IκBα, p-p65, p65, and β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells and treat with this compound and/or LPS as described in the NO assay protocol.
-
Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities and normalize to the loading control (β-actin).
Data Presentation:
| Treatment | p-IκBα / IκBα Ratio | p-p65 / p65 Ratio |
| Control | Data to be filled | Data to be filled |
| LPS (1 µg/mL) | Data to be filled | Data to be filled |
| LPS + DBL (Conc. 1) | Data to be filled | Data to be filled |
| LPS + DBL (Conc. 2) | Data to be filled | Data to be filled |
Experimental Protocol: Measurement of Pro-inflammatory Cytokines
Enzyme-linked immunosorbent assay (ELISA) will be used to quantify the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Materials:
-
This compound
-
RAW 264.7 cells
-
LPS
-
ELISA kits for mouse TNF-α and IL-6
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Treatment and Supernatant Collection: Treat cells as described in the NO assay protocol and collect the culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 from the standard curves.
Data Presentation:
| Treatment | This compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 0 | Data to be filled | Data to be filled |
| LPS (1 µg/mL) | 0 | Data to be filled | Data to be filled |
| LPS + DBL | Conc. 1 | Data to be filled | Data to be filled |
| Conc. 2 | Data to be filled | Data to be filled | |
| Conc. 3 | Data to be filled | Data to be filled |
NF-κB Signaling Pathway Diagram
Caption: Proposed mechanism of anti-inflammatory action of this compound via the NF-κB pathway.
Conclusion
This comprehensive experimental design provides a robust framework for the initial characterization of the bioactivity of this compound. By systematically evaluating its cytotoxic and anti-inflammatory properties, and subsequently dissecting the underlying molecular mechanisms, researchers can gain valuable insights into the therapeutic potential of this natural compound. The data generated from these studies will be crucial for guiding future preclinical and clinical development.
References
- 1. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Britannin in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Britannin (BRT), a pseudoguaianolide sesquiterpene lactone, in cancer cell line research. The information compiled from recent studies highlights its mechanism of action, provides quantitative data on its efficacy, and details experimental protocols for its application.
Introduction
Britannin (BRT) has emerged as a promising natural compound with significant anticancer properties. It has been shown to reduce cancer cell proliferation, survival, and migration through the modulation of multiple signaling pathways. This document outlines the key applications of BRT in in vitro cancer research, focusing on its effects on various cancer cell lines.
Quantitative Data Summary
The efficacy of Britannin has been evaluated across several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in various studies.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 | Breast Cancer | 6.3 | 48 | [1] |
| MDA-MB-468 | Breast Cancer | - | - | [1] |
| HepG2 | Liver Cancer | 6.9 | 48 | [1] |
| BEL-7402 | Liver Cancer | - | - | [1] |
| MOLT-4 | Leukemia | - | - | [1] |
| HCT116 | Colon Cancer | - | - | [1] |
| BGC-823 | Gastric Cancer | - | - | [1] |
| Pancreatic Cancer Cells | Pancreatic Cancer | - | - | [1] |
Note: "-" indicates that a specific value was not provided in the cited source, although the study confirmed the compound's activity against that cell line.
Mechanism of Action and Signaling Pathways
Britannin exerts its anticancer effects by modulating several key signaling pathways. These include the induction of apoptosis, cell cycle arrest, and inhibition of pathways crucial for cancer cell survival and proliferation.
Apoptosis Induction
Britannin induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which in turn triggers the mitochondrial apoptotic pathway.[1]
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Complex Polycyclic Lactones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of complex polycyclic lactones, such as Dibritannilactone B. The following sections address common challenges encountered during synthesis, drawing upon established strategies from the synthesis of structurally related natural products.
Frequently Asked Questions (FAQs)
Q1: My key cyclization reaction to form the polycyclic core is failing or giving low yields. What are common causes and solutions?
A1: Low yields in complex cyclization reactions, such as those needed to construct a core similar to that of this compound, can stem from several factors:
-
Substrate Reactivity: The conformation of your acyclic precursor may not be suitable for cyclization. Consider computational modeling to understand the low-energy conformations. Strategic placement of bulky groups or temporary ring structures (tethers) can help pre-organize the substrate for the desired cyclization.
-
Reaction Conditions: The choice of catalyst, solvent, and temperature is critical. For instance, in syntheses involving [2+2+2] alkyne cyclotrimerizations to form arene cores, as seen in the synthesis of Rubriflordilactone B, catalyst loading and reaction times can be highly substrate-dependent[1]. It is advisable to screen a variety of conditions.
-
Steric Hindrance: Increasing steric bulk around the reacting centers can impede cyclization. It may be necessary to redesign the synthetic route to perform the cyclization at an earlier stage with less sterically encumbered intermediates.
Q2: I am struggling with controlling the stereochemistry at multiple contiguous stereocenters. What strategies can I employ?
A2: Establishing the correct relative and absolute stereochemistry is a central challenge in the synthesis of complex natural products. Consider the following approaches:
-
Chiral Pool Synthesis: Utilize readily available enantiopure starting materials from the chiral pool. This was a strategy employed in the synthesis of Rubriflordilactone B, where a fragment was accessed from a chiral-pool-based route[2].
-
Asymmetric Catalysis: Employ well-established asymmetric reactions, such as Noyori hydrogenations, Sharpless epoxidations, or Evans aldol reactions, to set key stereocenters with high enantioselectivity.
-
Substrate-Controlled Diastereoselection: Leverage existing stereocenters in your molecule to direct the stereochemical outcome of subsequent reactions. For example, hydroxyl-directed hydrogenations are a powerful tool for setting up stereocenters in a predictable manner[3].
-
Chiral Auxiliaries: Use removable chiral auxiliaries to control stereochemistry during bond formations.
Q3: The final lactonization step is proving to be difficult. What are some troubleshooting tips?
A3: Macrolactonization is often a challenging step due to entropic factors and potential side reactions. If you are encountering difficulties with lactone formation, consider the following:
-
Method of Activation: The choice of lactonization protocol is crucial. Standard methods like Yamaguchi, Steglich, or Mitsunobu esterifications have different strengths. For highly sensitive substrates, milder methods may be necessary. The Yonemitsu modification of the Yamaguchi protocol is effective for complex systems[4].
-
High Dilution Conditions: To favor the intramolecular lactonization over intermolecular polymerization, it is essential to perform the reaction under high dilution conditions. Syringe pump addition of the substrate to the reaction mixture over a prolonged period is a standard technique.
-
Conformational Constraints: The seco-acid precursor may adopt a conformation that is unfavorable for ring closure. The introduction of a temporary conformational lock, such as a ketal or a strategically placed double bond, can facilitate the desired cyclization.
Troubleshooting Guides
Guide 1: Low Diastereoselectivity in an Aldol Reaction
If you are observing poor diastereoselectivity in a key aldol reaction for building a fragment of a complex lactone, use the following decision tree to troubleshoot the issue.
Caption: Troubleshooting workflow for low diastereoselectivity in aldol reactions.
Guide 2: Stalled Late-Stage Cross-Coupling Reaction
Late-stage cross-coupling reactions are often plagued by low yields due to steric hindrance and competing functional groups. If a Suzuki, Stille, or Sonogashira coupling is failing on a complex intermediate, consult the following guide.
| Problem | Potential Cause | Suggested Solution | Relevant Example |
| No Reaction | Catalyst deactivation | Screen different phosphine ligands (e.g., SPhos, XPhos) or use a more active pre-catalyst. | Sonogashira coupling to link fragments in the synthesis of Rubriflordilactone B was a key step requiring careful optimization[2]. |
| Low Yield | Steric hindrance around the coupling partners | Use a less sterically demanding coupling partner if possible (e.g., boronic acid pinacol ester vs. boronic acid). Consider a different cross-coupling reaction with a smaller transition state. | The synthesis of Hirsutellone B involved the formation of a strained 13-membered p-cyclophane, where steric effects are significant[5]. |
| Side Product Formation | Homocoupling of one of the partners | Add a mild base or change the solvent. Ensure the reaction is run under strictly anaerobic conditions. | |
| Decomposition of Starting Material | Incompatible functional groups | Protect sensitive functional groups prior to the coupling reaction. Use a milder base or lower reaction temperature. |
Experimental Protocols
Protocol 1: General Procedure for a Late-Stage Yamaguchi Lactonization
This protocol is adapted from methodologies used in the synthesis of complex macrolactones and is suitable for substrates prone to decomposition or intermolecular side reactions[4].
-
Preparation of the Seco-Acid Solution: Dissolve the hydroxy acid (1.0 equiv) in anhydrous toluene to a final concentration of 0.01 M.
-
Preparation of the Reagent Solution: In a separate flask, dissolve 2,4,6-trichlorobenzoyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in anhydrous toluene.
-
Activation: Add the seco-acid solution to the reagent solution at room temperature and stir for 2 hours.
-
Cyclization: Prepare a solution of 4-dimethylaminopyridine (DMAP) (5.0 equiv) in a large volume of anhydrous toluene (to achieve a final concentration of the seco-acid of ~0.001 M). Heat this solution to 80 °C.
-
Slow Addition: Add the activated mixed anhydride solution to the hot DMAP solution via a syringe pump over 12-18 hours.
-
Workup: After the addition is complete, cool the reaction mixture to room temperature, quench with saturated aqueous sodium bicarbonate, and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol 2: Representative Rhodium-Catalyzed [2+2+2] Alkyne Cyclotrimerization
This protocol is based on the convergent strategy used in the synthesis of Rubriflordilactone B to construct the polysubstituted arene core[1].
-
Substrate Preparation: Dissolve the diyne-containing substrate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere.
-
Catalyst Addition: To the substrate solution, add a rhodium catalyst, such as [Rh(cod)Cl]2 (5-10 mol%).
-
Reaction Initiation: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the cyclized product.
Logical Relationships and Workflows
Workflow for Stereochemical Assignment
The unambiguous determination of the stereochemistry of a complex natural product is a critical aspect of its total synthesis. The following diagram illustrates a general workflow for this process.
Caption: A general workflow for the assignment of absolute and relative stereochemistry in total synthesis.
References
- 1. Convergent Total Syntheses of (−)‐Rubriflordilactone B and (−)‐pseudo‐Rubriflordilactone B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of (+)-Pierisketone B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Total Synthesis of Hirsutellone B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of Dibritannilactone B Extraction
Important Notice: Comprehensive searches for "Dibritannilactone B" in scientific literature and chemical databases have not yielded specific information about this compound. This suggests that "this compound" may be a novel, rare, or potentially misidentified compound. The following technical support guide is therefore based on general principles for the extraction and purification of lactone natural products and is intended to serve as a foundational resource. Researchers are strongly encouraged to adapt these recommendations based on the specific characteristics of their source material and the target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of a lactone extraction?
A1: The primary factors affecting lactone extraction yield are:
-
Solvent Choice: The polarity of the extraction solvent must be optimized to match the polarity of this compound. A solvent that is too polar may fail to extract a lipophilic lactone effectively, while a nonpolar solvent might not be suitable for a more polar lactone.
-
Extraction Method: The chosen technique (e.g., maceration, Soxhlet extraction, ultrasound-assisted extraction) can significantly impact efficiency and yield.[1]
-
Temperature and Duration: Higher temperatures can increase extraction efficiency, but prolonged exposure to heat may degrade thermolabile compounds.[2] The extraction time needs to be sufficient to allow for complete diffusion of the compound from the source material into the solvent.
-
Source Material Preparation: The particle size of the source material is crucial. Grinding or powdering the material increases the surface area available for solvent penetration, leading to a more efficient extraction.
-
pH of the Extraction Medium: The stability and solubility of lactones can be pH-dependent. The pH should be controlled to prevent the hydrolysis of the lactone ring, which can occur under strongly acidic or basic conditions.
Q2: How can I improve the purity of my this compound extract?
A2: Improving purity typically involves post-extraction chromatographic techniques. Common methods include:
-
Column Chromatography: This is a standard method for separating compounds based on their polarity. Silica gel is a common stationary phase for the purification of moderately polar compounds like many lactones.
-
High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC is often used. This technique offers better resolution and separation efficiency than standard column chromatography.
-
Solid-Phase Extraction (SPE): SPE can be used for sample clean-up to remove major impurities before further purification steps.
Q3: What analytical techniques are suitable for monitoring the presence and purity of this compound?
A3: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of the extraction and purification. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and definitive identification of the purified compound.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of lactone natural products.
| Problem | Potential Causes | Solutions |
| Low Extraction Yield | Inappropriate Solvent: The solvent polarity may not be optimal for this compound. | Solution: Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof) to identify the most effective solvent system. |
| Insufficient Extraction Time or Temperature: The compound may not have had enough time to diffuse into the solvent, or the temperature may be too low for efficient extraction. | Solution: Gradually increase the extraction time and/or temperature. Monitor for any signs of compound degradation at higher temperatures using TLC or HPLC. | |
| Incomplete Cell Lysis/Material Penetration: The source material may not be sufficiently ground, preventing the solvent from reaching the compound.[3][4] | Solution: Ensure the source material is finely powdered. Consider using extraction techniques that promote cell disruption, such as ultrasound-assisted or microwave-assisted extraction.[1] | |
| Compound Degradation: this compound may be sensitive to heat, light, or pH. | Solution: Conduct extractions at lower temperatures and protect the extraction setup from light. Buffer the extraction solvent to maintain a neutral pH. | |
| Purity Issues | Co-extraction of Impurities: The chosen solvent may be extracting a large number of impurities along with the target compound. | Solution: Employ a multi-step extraction strategy. Start with a nonpolar solvent to remove lipids and other nonpolar impurities before extracting with a more polar solvent. Alternatively, use liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. |
| Ineffective Chromatographic Separation: The stationary or mobile phase in your chromatography step may not be suitable for separating this compound from closely related impurities. | Solution: Experiment with different solvent systems (mobile phases) for your column chromatography. If using silica gel, consider alternative stationary phases like alumina or reversed-phase C18 silica. For complex mixtures, preparative HPLC is recommended. | |
| Inconsistent Results | Variability in Source Material: The concentration of this compound may vary between different batches of the source material. | Solution: Whenever possible, use a single, homogenized batch of source material for a series of experiments. If using different batches, perform a quantitative analysis on a small sample of each batch to normalize your results. |
| Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent composition can lead to different yields. | Solution: Carefully document and control all experimental parameters. Use automated systems where possible to ensure reproducibility. |
Experimental Protocols
The following are generalized protocols that should be optimized for the specific case of this compound.
Protocol 1: General Solvent Extraction (Maceration)
-
Preparation of Source Material: Dry the source material (e.g., plant leaves, microbial culture) at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Place the powdered material in a suitable flask.
-
Add the chosen extraction solvent (e.g., ethyl acetate) in a solid-to-solvent ratio of 1:10 (w/v).
-
Stir the mixture at a constant speed at room temperature for 24-48 hours. Protect the setup from light if the compound is light-sensitive.
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh solvent to recover any remaining compound.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature below 40 °C.
-
-
Drying: Dry the resulting crude extract under a high vacuum to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with a nonpolar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using TLC.
-
Analysis: Combine the fractions containing the pure compound (as determined by TLC) and concentrate the solvent to obtain the purified this compound.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
References
Technical Support Center: Overcoming Solubility Challenges with Dibritannilactone B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the novel marine-derived polyketide, Dibritannilactone B. Given the limited publicly available data on this specific compound, this guide also serves as a general framework for tackling solubility challenges with other poorly characterized, hydrophobic marine natural products.
Troubleshooting Guide: Enhancing this compound Solubility in Assays
Researchers often face challenges with the poor aqueous solubility of novel compounds like this compound, which can lead to precipitation in assay media and inaccurate results.[1] This guide provides a systematic approach to overcoming these issues.
Initial Solubility Assessment
The first step is to determine the baseline solubility of this compound in common laboratory solvents. This information is crucial for preparing stock solutions and subsequent dilutions.
Experimental Protocol: Small-Scale Solubility Testing
-
Preparation: Weigh 1-5 mg of this compound into several small, clear glass vials.
-
Solvent Addition: To each vial, add a precise volume (e.g., 100 µL) of a test solvent. Start with common organic solvents.
-
Dissolution: Vortex each vial vigorously for 1-2 minutes. If the compound does not dissolve, gentle heating (up to 40°C) or sonication can be applied for a short period.[2]
-
Observation: Visually inspect for any undissolved particles against a dark background.
-
Quantification (Optional): If a clear solution is obtained, a serial dilution can be performed to estimate the saturation solubility. For more precise measurements, techniques like UV-spectrophotometry or HPLC can be used after filtering the saturated solution.[1]
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C | Observations |
| Dimethyl Sulfoxide (DMSO) | > 50 | Forms a clear, stable stock solution. |
| Ethanol | ~10 | Soluble, but may precipitate upon aqueous dilution. |
| Methanol | ~5 | Lower solubility compared to ethanol. |
| Propylene Glycol (PG) | ~20 | Good solubility, can be used as a co-solvent. |
| Polyethylene Glycol 400 (PEG 400) | > 30 | High solubility, suitable for in vivo formulations.[3] |
| Water | < 0.01 | Practically insoluble. |
Strategies for Improving Aqueous Solubility in Assays
Once a suitable organic stock solution is prepared (typically in DMSO), the primary challenge is preventing precipitation upon dilution into aqueous assay buffer or cell culture medium.[2]
The use of a water-miscible organic solvent in the final assay medium can help maintain the solubility of hydrophobic compounds.[4]
Experimental Protocol: Co-solvent Optimization
-
Stock Solution: Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 10 mM).
-
Intermediate Dilution: Prepare an intermediate dilution of the compound in a co-solvent such as ethanol, propylene glycol, or PEG 400.
-
Final Dilution: Add the intermediate dilution to the aqueous assay buffer to achieve the final desired concentration. The final concentration of the organic solvent should be kept as low as possible to avoid affecting the biological system.[5]
-
Precipitation Check: Visually inspect the final solution for any signs of precipitation over the time course of the experiment.
Workflow for Co-Solvent Usage
Caption: Workflow for utilizing co-solvents to improve compound solubility.
For cell-based assays where organic solvent concentrations must be minimized, various solubilizing agents can be employed.[6]
Table 2: Common Solubilizing Agents for In Vitro Assays
| Agent | Mechanism of Action | Typical Concentration | Considerations |
| Surfactants | |||
| Tween® 80, Polysorbate 80 | Form micelles that encapsulate hydrophobic molecules.[7] | 0.01 - 0.1% | Can be cytotoxic at higher concentrations.[2] |
| Cremophor® EL | A polyoxyethylene castor oil derivative that forms micelles.[6] | 0.05 - 0.5% | Potential for biological activity and toxicity. |
| Cyclodextrins | |||
| β-Cyclodextrin (β-CD) | Form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[5][7] | 1 - 10 mM | Can interact with cell membrane components.[3] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | A more soluble and less toxic derivative of β-CD.[6] | 1 - 20 mM | Generally well-tolerated in cell culture. |
| Other | |||
| Bovine Serum Albumin (BSA) | Binds to hydrophobic molecules, increasing their apparent solubility. | 0.1 - 1% | Can sequester the compound, reducing its free concentration. |
Experimental Protocol: Screening Solubilizing Agents
-
Agent Preparation: Prepare stock solutions of various solubilizing agents in the assay buffer.
-
Compound Addition: Add a small volume of a concentrated this compound stock solution (in DMSO) to the buffer containing the solubilizing agent while vortexing to ensure rapid mixing.
-
Equilibration: Allow the solution to equilibrate for a period (e.g., 30 minutes) at the assay temperature.
-
Solubility Assessment: Observe for any precipitation and, if possible, quantify the soluble concentration.
-
Control Experiments: It is critical to test the effect of the solubilizing agent alone on the assay to ensure it does not interfere with the biological readout.
For more challenging solubility issues, especially for in vivo studies, advanced formulation strategies can be considered.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its dissolution rate and bioavailability.[8]
-
Liposomes: Encapsulating the hydrophobic drug within lipid-based vesicles can improve its delivery in aqueous environments.[4]
-
Solid Dispersions: Dispersing the compound in a solid polymer matrix can enhance its dissolution.[9]
These advanced techniques often require specialized equipment and expertise.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates out of my cell culture medium. What should I do?
A1: This is a common issue with hydrophobic compounds. Here’s a step-by-step approach:
-
Lower the Final DMSO Concentration: Ensure the final DMSO concentration in your well is as low as possible, ideally ≤ 0.5%.[5]
-
Try a Co-solvent: Prepare an intermediate dilution of your DMSO stock in a less cytotoxic co-solvent like ethanol or PEG 400 before the final dilution into the medium.
-
Use a Solubilizing Agent: Pre-treat your culture medium with a low concentration of a solubilizing agent like HP-β-cyclodextrin or a non-ionic surfactant like Tween® 80 before adding the compound.[2][6] Always run a vehicle control with the solubilizing agent to check for effects on your cells.
-
Increase Serum Concentration: If your assay allows, increasing the serum percentage in the medium can help solubilize the compound through binding to albumin.
Q2: Can I heat my stock solution of this compound to get it to dissolve?
A2: Gentle warming (e.g., to 37-40°C) can be used to aid dissolution in DMSO. However, prolonged or excessive heating should be avoided as it may lead to degradation of this natural product. Always bring the solution back to room temperature before use.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: This is cell-line dependent. While many robust cell lines can tolerate up to 1% DMSO, sensitive or primary cells may show stress or altered function at concentrations as low as 0.1%.[5] It is essential to perform a DMSO tolerance curve for your specific cell line and assay.
Q4: How can I confirm that my compound is truly in solution in the final assay?
A4: After preparing your final dilution, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes. Carefully collect the supernatant and measure the concentration using a suitable analytical method like HPLC-UV or LC-MS. A significant decrease from the expected concentration indicates precipitation.
Potential Signaling Pathways Modulated by Marine Lactones
While the specific mechanism of action for this compound is yet to be elucidated, many marine-derived lactones are known to interfere with bacterial communication systems, a process known as quorum sensing (QS).[10] Disrupting QS can inhibit virulence factor production and biofilm formation in pathogenic bacteria.
Hypothesized Quorum Sensing Inhibition by this compound
References
- 1. mdpi.com [mdpi.com]
- 2. Marine Natural Products from Indonesian Waters [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. surface.syr.edu [surface.syr.edu]
- 5. mdpi.com [mdpi.com]
- 6. Reaction of Acylated Homoserine Lactone Bacterial Signaling Molecules with Oxidized Halogen Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Potential Climate Change Impacts on the Abiotic Degradation of Acyl-Homoserine Lactones in the Fluctuating Conditions of Marine Biofilms [frontiersin.org]
- 8. Structural and mechanistic insights into polyketide macrolactonization from polyketide-based affinity labels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of new diarylalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disruption of N‐acyl‐homoserine lactone‐specific signalling and virulence in clinical pathogens by marine sponge bacteria - PMC [pmc.ncbi.nlm.nih.gov]
optimizing cell-based assay conditions for Dibritannilactone B
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing cell-based assays using the novel natural product, Dibritannilactone B. As a new investigational compound, this guide offers foundational knowledge, troubleshooting advice, and standardized protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A1: this compound is a novel terpene lactone with potential cytotoxic and anti-inflammatory properties, a common trait for this class of natural products.[1] Its precise mechanism of action is under investigation, but initial studies suggest it may induce apoptosis in rapidly dividing cells and inhibit pro-inflammatory signaling pathways.
Q2: How should I dissolve and store this compound?
A2: this compound is a hydrophobic molecule. For in vitro cell-based assays, we recommend preparing a 10 mM stock solution in dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[2] Before use, thaw an aliquot at room temperature and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.5%, as higher concentrations can cause solvent-related cytotoxicity.
Q3: What is a recommended starting concentration range for initial cytotoxicity screening?
A3: For initial screening, a broad concentration range is recommended to determine the compound's potency. We suggest a 10-point serial dilution starting from 100 µM down to the nanomolar range. This will help in determining the IC50 (half-maximal inhibitory concentration) value.
Q4: Which cell lines are most suitable for testing this compound?
A4: The choice of cell line should be guided by your research objectives.[3] For anticancer activity screening, a panel of cancer cell lines, such as A549 (lung carcinoma), MDA-MB-231 (breast cancer), and U251MG (glioblastoma), could be used.[4] For anti-inflammatory studies, cell lines like RAW 264.7 (murine macrophages) stimulated with lipopolysaccharide (LPS) are appropriate. Always include a non-cancerous cell line (e.g., NIH-3T3 fibroblasts) to assess general cytotoxicity.[4]
Q5: How can I be sure my experimental results are reliable?
A5: Consistency is key for reliable data.[5] Always use healthy, viable cells that are in the logarithmic growth phase and have a consistent passage number.[3] Optimize cell seeding density for each cell line to ensure they are not over-confluent at the end of the experiment.[3] Additionally, include appropriate controls in every experiment: an untreated control, a vehicle control (medium with the same concentration of DMSO as your highest treatment), and a positive control (a compound with a known effect).
Troubleshooting Guides
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[6]
Q: My absorbance readings are too low, or there is no difference between treated and untreated cells. What could be the cause?
A: Low absorbance readings can stem from several issues. Ensure that the cell seeding density is optimal; too few cells will result in a weak signal. The incubation time with the MTT reagent might also be too short for your specific cell type, preventing sufficient formazan crystal formation. Additionally, check that the formazan crystals are fully dissolved before reading the plate, as incomplete solubilization is a common source of error.
Table 1: Troubleshooting Common MTT Assay Issues
| Problem | Potential Cause | Recommended Solution |
| Low Absorbance Readings | Cell number per well is too low.[7] | Optimize cell seeding density in a preliminary experiment. |
| Incubation time with MTT reagent is too short. | Increase incubation time (e.g., from 2 hours to 4 hours) until purple crystals are visible. | |
| Formazan crystals are not fully dissolved. | Increase shaking time after adding the solubilization solvent or gently pipette up and down. | |
| High Background Signal | Culture medium contains phenol red or has microbial contamination. | Use phenol red-free medium for the assay and ensure sterile technique. |
| Inconsistent Results Between Replicates | Uneven cell seeding or pipetting errors. | Use a multichannel pipette for consistency and ensure a homogenous cell suspension before seeding. |
| Edge effects in the 96-well plate. | Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8]
Q: My LDH assay shows high cytotoxicity even in the untreated control wells. What is causing this?
A: High background LDH release can be caused by several factors. The cell seeding density might be too high, leading to cell death from overcrowding.[3] Mechanical stress during pipetting or plate handling can also cause membrane damage and LDH leakage. Serum in the culture medium can contain endogenous LDH, contributing to the background signal.[2]
Table 2: Troubleshooting Common LDH Assay Issues
| Problem | Potential Cause | Recommended Solution |
| High Spontaneous LDH Release | Cell density is too high, leading to overcrowding and cell death.[3] | Optimize the initial cell seeding density to ensure cells are not over-confluent. |
| Mechanical stress during handling and pipetting. | Handle plates gently and avoid forceful pipetting, especially when adding reagents. | |
| Serum in the culture medium contains LDH.[2] | Use a serum-free medium for the assay or measure the background LDH in the medium alone and subtract it from all readings. | |
| Low Maximum LDH Release | Incomplete lysis of cells in the positive control wells. | Ensure the lysis buffer is added correctly and incubate for the recommended time to achieve complete cell lysis.[2] |
| Signal Decreases Over Time | Instability of the reaction product. | Read the plate within the timeframe specified by the assay kit manufacturer after adding the stop solution.[2] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method for determining the effect of this compound on cell viability.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours at 37°C and 5% CO2.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.[6]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, protected from light, until intracellular purple formazan crystals are visible under a microscope.[9]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Assay for Cytotoxicity
This protocol measures cytotoxicity by quantifying LDH released into the cell culture supernatant.[10]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to your experimental wells, set up controls for:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with a lysis buffer provided in the kit)
-
Medium background (medium without cells)
-
-
Sample Collection: After the treatment period, centrifuge the plate at 400 x g for 5 minutes.[10]
-
LDH Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.[2]
-
Stop Reaction and Read: Add 50 µL of stop solution (if required by the kit).[2] Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100
Visualizing Workflows and Pathways
Experimental and Data Analysis Workflow
This diagram outlines the general workflow for screening a novel compound like this compound in cell-based assays.
Caption: General workflow for cell-based compound screening.
Hypothetical Apoptosis Pathway for this compound
This diagram illustrates a potential mechanism by which this compound could induce apoptosis through the intrinsic (mitochondrial) pathway.[11][12]
Caption: Intrinsic apoptosis pathway activated by this compound.
NF-κB Signaling Pathway Inhibition
This diagram shows the canonical NF-κB signaling pathway, a potential target for the anti-inflammatory effects of this compound.[13][14]
Caption: Inhibition of the NF-κB pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. biocompare.com [biocompare.com]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 5. bioivt.com [bioivt.com]
- 6. galaxy.ai [galaxy.ai]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
stability of Dibritannilactone B under different storage conditions
Disclaimer: Publicly available stability data for Dibritannilactone B is limited. The following information is based on the general stability of structurally similar compounds, such as diterpenoid lactones, and established principles of chemical stability. Researchers are strongly encouraged to perform their own stability studies to determine the specific degradation profile of this compound under their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on the typical behavior of lactone-containing natural products, the primary factors influencing the stability of this compound are likely to be pH, temperature, and light exposure. Lactone rings are susceptible to hydrolysis, particularly under basic or strongly acidic conditions. Elevated temperatures can accelerate degradation, while exposure to UV light may induce photolytic decomposition.
Q2: How should I store my stock solutions of this compound?
A2: For short-term storage, it is recommended to keep stock solutions at -20°C in a tightly sealed container, protected from light. For long-term storage, -80°C is preferable.[1] The choice of solvent is also critical; aprotic, anhydrous solvents are generally preferred to minimize hydrolysis. It is advisable to prepare fresh solutions for sensitive experiments.
Q3: My experimental results are inconsistent. Could degradation of this compound be the cause?
A3: Inconsistent results can indeed be a symptom of compound degradation. If you observe a loss of potency or the appearance of unexpected peaks in your analytical chromatograms, you should assess the stability of your sample under your specific experimental conditions (e.g., in your cell culture medium or assay buffer).
Q4: Are there any visual indicators of this compound degradation?
A4: Visual cues such as a change in color, the formation of precipitates, or a decrease in the clarity of a solution can indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity over time | Degradation of this compound in your experimental medium or buffer. | Perform a time-course experiment to assess the stability of this compound under your specific assay conditions. Analyze samples at different time points using HPLC or a similar quantitative method. Consider preparing fresh solutions immediately before each experiment. |
| Appearance of new peaks in HPLC/LC-MS analysis | Degradation of this compound into one or more new chemical entities. | Characterize the degradation products using mass spectrometry (MS) and NMR to understand the degradation pathway.[2][3] This information can help in identifying conditions to avoid. |
| Inconsistent results between experimental replicates | Instability of this compound during the experimental workflow (e.g., exposure to light, elevated temperature during incubation). | Minimize the exposure of your samples to harsh conditions. Protect solutions from light by using amber vials or covering them with foil. Maintain low temperatures whenever possible. |
| Precipitate formation in stock solution | Poor solubility or degradation leading to insoluble products. | Check the solubility of this compound in your chosen solvent. If solubility is an issue, consider using a different solvent or a co-solvent system. If a precipitate forms in a previously clear solution, it is likely a sign of degradation. |
Stability Data Summary (Template)
The following table is a template for researchers to summarize their own stability data for this compound.
| Condition | Parameter | Time Point 1 | Time Point 2 | Time Point 3 | % Recovery | Observations |
| Temperature | -20°C | |||||
| 4°C | ||||||
| Room Temp (25°C) | ||||||
| pH | 2 | |||||
| 7 | ||||||
| 9 | ||||||
| Light | Dark | |||||
| Ambient Light | ||||||
| UV Light | ||||||
| Solvent | DMSO | |||||
| Ethanol | ||||||
| Aqueous Buffer |
Experimental Protocols
Protocol 1: General Stability Assessment using HPLC
This protocol outlines a general method for assessing the stability of this compound under various conditions. High-performance liquid chromatography (HPLC) is a widely used technique for stability testing due to its ability to separate and quantify the active compound from its degradation products.[2][4]
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).[4]
2. Preparation of Stability Samples:
-
Dilute the stock solution with the desired stress condition medium (e.g., buffers at different pH values, different solvents) to a known final concentration.
-
For temperature stability, aliquot the samples into separate vials and store them at the desired temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
-
For photostability, expose the samples to a controlled light source (e.g., a photostability chamber) while keeping a control sample in the dark.
3. Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quench any ongoing reaction if necessary (e.g., by dilution with a cold mobile phase).
4. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A typical reversed-phase HPLC method with UV detection is a good starting point.[4]
-
The mobile phase and column should be chosen to achieve good separation between the parent this compound peak and any potential degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Protocol 2: Forced Degradation Study
Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.[5]
1. Acidic Hydrolysis:
-
Incubate a solution of this compound in a mild acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a set period.
2. Basic Hydrolysis:
-
Incubate a solution of this compound in a mild basic solution (e.g., 0.1 N NaOH) at room temperature. Basic hydrolysis of lactones is often rapid.
3. Oxidative Degradation:
-
Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
4. Photolytic Degradation:
-
Expose a solution of this compound to a high-intensity light source (e.g., UV lamp).
5. Thermal Degradation:
-
Heat a solid sample of this compound in an oven at a high temperature.
Analysis of Stressed Samples:
-
Analyze all stressed samples by HPLC-UV and HPLC-MS to separate and identify the degradation products.[4]
Visualizations
Caption: Factors influencing the degradation of this compound.
References
- 1. Stability Studies for pharmaceutical drug products - CARBOGEN AMCIS [carbogen-amcis.com]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scielo.br [scielo.br]
Technical Support Center: Addressing Off-Target Effects of Dibritannilactone B in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of Dibritannilactone B in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A1: Off-target effects are unintended interactions of a drug or small molecule with proteins other than the intended target.[1][2][3] These interactions can lead to misleading experimental results, making it difficult to attribute a biological phenotype solely to the modulation of the intended target.[1] For drug development professionals, unidentified off-target effects can be a significant cause of clinical trial failures due to unforeseen toxicity or lack of efficacy.[1]
Q2: What are the common causes of off-target effects for a compound like this compound?
A2: Several factors can contribute to off-target effects:
-
Structural Similarity of Binding Sites: Many proteins share conserved binding domains. For instance, the ATP-binding pocket is structurally similar across numerous kinases, making it a frequent source of off-target binding for kinase inhibitors.[1]
-
Compound Promiscuity: Some chemical structures are inherently more likely to interact with multiple proteins.
-
High Compound Concentrations: Using concentrations significantly above the compound's binding affinity for its primary target increases the likelihood of binding to lower-affinity off-target proteins.[1]
-
Cellular Context: The relative expression levels of the on-target and potential off-target proteins within a specific cell type can influence the observed effects.
Q3: I'm observing a phenotype in my cells treated with this compound, but I'm not sure if it's an on-target or off-target effect. How can I begin to investigate this?
A3: A good first step is to perform a dose-response analysis. The potency of this compound in producing the observed phenotype should correlate with its potency for engaging its intended target. Additionally, using a structurally unrelated inhibitor of the same target can help. If this second inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Phenotypic Results
You are observing a cellular phenotype with this compound, but it's either not what you predicted based on the known function of the target, or the results are variable between experiments.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected phenotypes.
Detailed Steps:
-
Confirm Target Engagement: Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target in your cellular model at the concentrations you are using.
-
Orthogonal Controls:
-
Rescue Experiments: If the phenotype is due to the inhibition of the intended target, knocking down the target with siRNA should mimic the effect of this compound. Conversely, overexpressing a drug-resistant mutant of the target should rescue the phenotype.
-
Structurally Unrelated Inhibitor: As mentioned in the FAQs, use an inhibitor with a different chemical scaffold that targets the same protein.[1] Consistent results between two structurally different inhibitors targeting the same protein increase confidence in the on-target nature of the observed phenotype.
-
-
Selectivity Profiling: Profile this compound against a panel of related proteins (e.g., a kinase panel if the target is a kinase) to identify potential off-targets.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
This compound shows high potency in a biochemical assay (e.g., with a purified enzyme), but much lower potency or a different effect in a cell-based assay.
Possible Causes and Solutions
| Potential Cause | Suggested Action |
| Poor Cell Permeability | Perform a cellular uptake assay to measure the intracellular concentration of this compound. |
| Compound Efflux | Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if cellular potency is restored. |
| High Protein Binding in Media | Measure the free concentration of this compound in your cell culture media. Consider using serum-free or low-serum media for your experiments if appropriate for your cell type. |
| Metabolic Inactivation | Analyze the stability of this compound in the presence of cells or cell lysates over time using LC-MS. |
| Off-Target Engagement in Cells | At higher concentrations required for a cellular effect, this compound may be engaging off-targets that confound the results. Perform selectivity profiling at these higher concentrations. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.
CETSA Workflow
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.[1]
Detailed Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound at various concentrations or a vehicle control for a specified time.[1]
-
Lysis: Harvest and lyse the cells to release the proteins.
-
Heating: Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
Separation: Centrifuge the heated samples to pellet the precipitated proteins.[1]
-
Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples to generate melting curves. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.
Protocol 2: Kinase Profiling using Kinobeads Assay
This method is used to identify the kinase targets and off-targets of an inhibitor from a complex biological sample.
Kinobeads Assay Workflow
Caption: Kinobeads assay experimental workflow.[1]
Detailed Methodology:
-
Lysate Preparation: Prepare a native cell lysate that preserves the activity of the kinases.[1]
-
Compound Incubation: Incubate the lysate with a range of concentrations of this compound.[1]
-
Affinity Purification: Add the Kinobeads (broad-spectrum kinase inhibitors immobilized on beads) to the lysate and incubate to allow the binding of kinases that are not inhibited by this compound.[1]
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.[1]
-
Mass Spectrometry: Digest the eluted proteins and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases.[1]
-
Data Analysis: Compare the amount of each kinase pulled down in the presence of this compound to the vehicle control. A decrease in the amount of a specific kinase indicates that this compound is binding to it.[1]
Quantitative Data Summary
The following tables provide examples of data that can be generated to characterize the on- and off-target effects of this compound.
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| Target Kinase A (On-Target) | 15 |
| Off-Target Kinase B | 250 |
| Off-Target Kinase C | 800 |
| Off-Target Kinase D | >10,000 |
| Off-Target Kinase E | >10,000 |
Table 2: Comparison of Biochemical and Cellular Potency
| Assay Type | Metric | Value (nM) |
| Biochemical Assay (Purified Target Kinase A) | IC50 | 15 |
| Cellular Assay (Phosphorylation of Target A's substrate) | EC50 | 200 |
| Cellular Assay (Phenotypic endpoint) | EC50 | 250 |
Signaling Pathway Diagrams
Intended Signaling Pathway
Caption: Intended signaling pathway inhibited by this compound.
Potential Off-Target Signaling Pathway
Caption: Potential off-target signaling pathway affected by this compound.
References
Technical Support Center: Refining the Purification of Dibritannilactone B
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Dibritannilactone B, a complex natural product lactone. Given the challenges in isolating novel compounds, this resource addresses common issues encountered during extraction, chromatography, and crystallization.
Troubleshooting Guide
This section is designed to help you resolve specific issues you may encounter during the purification of this compound.
Issue 1: Low Yield of Crude Extract
-
Question: My initial solvent extraction is yielding a very low amount of crude material containing this compound. What could be the cause and how can I improve the yield?
-
Answer: Low extraction yields can stem from several factors related to the solvent choice and extraction method. The polarity of the solvent must be well-matched to this compound. Since lactones can range in polarity, a systematic approach is recommended.
-
Solvent Polarity: If you are using a non-polar solvent like hexane, and the yield is low, it's possible this compound is more polar. Consider a sequential extraction with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol).
-
Extraction Technique: Standard maceration (soaking at room temperature) can be inefficient, suffering from long extraction times and low yields. Consider more advanced techniques:
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, which can significantly reduce extraction time and increase yield. However, be aware that the process generates heat and could degrade thermo-labile compounds.
-
Soxhlet Extraction: This technique uses a continuous reflux of fresh, hot solvent, which is very efficient. However, the prolonged exposure to heat can be a problem for heat-sensitive lactones.
-
-
Material Preparation: Ensure your source material (e.g., plant, microbial culture) is properly dried and ground to a fine powder to maximize the surface area for solvent penetration.
-
Issue 2: Co-elution of Impurities during Chromatography
-
Question: I'm having trouble separating this compound from a persistent impurity during column chromatography. They have very similar Rf values on TLC. How can I achieve better separation?
-
Answer: Co-elution is a common challenge, especially with structurally similar analogs. Here are several strategies to improve resolution:
-
Optimize Your Mobile Phase:
-
Solvent Selectivity: Instead of just varying the ratio of your two solvents (e.g., hexane/ethyl acetate), try introducing a third solvent with a different selectivity. For example, adding a small amount of dichloromethane or acetone can alter the interactions between your compounds and the stationary phase, potentially resolving the co-eluting peaks.
-
Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent ratio) method, switching to a shallow gradient elution in the region where your compound elutes can improve separation.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.
-
Reverse-Phase Chromatography: If you are using normal-phase (silica gel), switch to a reverse-phase column (e.g., C18). The elution order will be inverted, and this may be sufficient to resolve the impurity.
-
Silver Nitrate Impregnated Silica: For lactones containing unsaturated alkyl groups, silica gel impregnated with silver nitrate can be highly effective. The silver ions form reversible complexes with double bonds, altering the retention of compounds based on their degree of unsaturation.
-
-
High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC offers much higher resolution than flash chromatography.
-
Issue 3: Degradation of this compound during Purification
-
Question: I suspect my target compound, this compound, is degrading during purification. The purity of the fractions seems to decrease over time, and I see new spots on my TLC plates. What could be happening?
-
Answer: Lactones, particularly those with sensitive functional groups like α,β-unsaturated carbonyls, can be unstable under certain conditions.
-
pH Sensitivity: The γ-lactone ring is susceptible to hydrolysis (ring-opening) under both acidic and basic conditions. Ensure all your solvents are neutral. Avoid using basic adsorbents like alumina unless you have confirmed your compound is stable. If you suspect acidic degradation on silica gel, you can use silica that has been neutralized with a buffer.
-
Thermal Instability: Many sesquiterpene lactones are thermolabile. Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a low-temperature water bath and remove the final traces of solvent under a stream of nitrogen or in a vacuum desiccator at room temperature.
-
Oxidation: If the structure contains sensitive moieties, it may be prone to oxidation. Work quickly and, if necessary, blanket your fractions with an inert gas like nitrogen or argon. Store purified fractions at low temperatures (-20°C or -80°C).
-
Issue 4: Difficulty with Crystallization
-
Question: I have a highly pure, amorphous solid of this compound, but I cannot get it to crystallize. What techniques can I try?
-
Answer: Crystallization can be challenging for complex molecules that may prefer an amorphous state. A systematic approach using various solvents and techniques is key.
-
Solvent Selection: The goal is to find a solvent or solvent system in which this compound is sparingly soluble at room temperature but more soluble when heated.
-
Single Solvent: Test a range of solvents from polar (e.g., methanol, ethanol) to non-polar (e.g., hexane, toluene).
-
Solvent/Anti-Solvent System: Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until turbidity appears. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. A common combination is ethyl acetate/hexane.
-
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a cap that has a small hole. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place your dissolved compound in a small open vial, and then place this vial inside a larger sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, inducing crystallization.
-
Scratching: Gently scratching the inside of the vial with a glass rod can create nucleation sites that initiate crystal growth.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best general approach for purifying a novel lactone from a crude natural product extract?
-
A1: A multi-step chromatographic approach is typically most effective. Start with a lower resolution, high-capacity technique like Flash Column Chromatography on silica gel to fractionate the crude extract. Analyze the fractions by TLC or HPLC to identify those containing this compound. Pool these fractions and subject them to a higher resolution technique like preparative HPLC for final purification.
-
-
Q2: How do I choose between normal-phase and reverse-phase chromatography?
-
A2: The choice depends on the polarity of this compound and the impurities you need to remove.
-
Normal-Phase (e.g., Silica, Alumina): Best for separating compounds of low to medium polarity. Elution is based on polar interactions, with non-polar compounds eluting first.
-
Reverse-Phase (e.g., C18, C8): Excellent for purifying polar to medium-polarity compounds. Elution is based on hydrophobic interactions, with polar compounds eluting first. This is often a good second step after an initial normal-phase separation.
-
-
-
Q3: My lactone appears stable in the crude extract but degrades once partially purified. Why?
-
A3: This phenomenon, sometimes called the "matrix effect," can occur when other compounds in the crude extract protect the target molecule. For example, antioxidants in the extract may prevent oxidation, or the overall pH may be buffered by other components. Once these protective compounds are removed during purification, the isolated lactone becomes more vulnerable to degradation. It is crucial to handle purified fractions with care, using neutral solvents and storing them at low temperatures under an inert atmosphere if necessary.
-
Data Presentation
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Solvent | Time (hours) | Temperature (°C) | Crude Yield (mg/g dry weight) | Purity of B in Crude (%) |
| Maceration | Ethyl Acetate | 48 | 25 | 25.4 | 3.1 |
| Soxhlet | Ethyl Acetate | 12 | 77 | 45.2 | 2.8 (some degradation) |
| Ultrasound (UAE) | Ethyl Acetate | 1 | 40 | 41.5 | 3.0 |
Note: Data is illustrative and serves as an example for comparison.
Table 2: Solvent Systems for Flash Chromatography of this compound
| Stationary Phase | Mobile Phase System | Rf of this compound | ΔRf (to closest impurity) | Resolution |
| Silica Gel | Hexane:Ethyl Acetate (7:3) | 0.35 | 0.05 | Poor |
| Silica Gel | Hexane:DCM:Acetone (6:3:1) | 0.40 | 0.12 | Good |
| C18 (Reverse Phase) | Methanol:Water (6:4) | 0.55 | 0.15 | Excellent |
Note: Data is illustrative. ΔRf is the difference in Rf values between the target and the nearest impurity.
Experimental Protocols
Protocol 1: General Extraction of this compound
-
Preparation: Air-dry the source material (e.g., 100 g of plant leaves) and grind it into a fine powder.
-
Extraction:
-
Place the powdered material in an Erlenmeyer flask.
-
Add 500 mL of ethyl acetate.
-
Place the flask in an ultrasonic bath and sonicate for 1 hour at a controlled temperature (e.g., 40°C).
-
-
Filtration: Filter the mixture through a Büchner funnel. Wash the solid residue with an additional 100 mL of ethyl acetate.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Drying: Dry the resulting crude extract under high vacuum to remove residual solvent. Record the final weight.
Protocol 2: Flash Column Chromatography
-
Column Packing: Dry-pack a glass column with silica gel (e.g., 230-400 mesh). Wet the column with the initial mobile phase (e.g., Hexane:DCM:Acetone 8:1:1).
-
Sample Loading: Dissolve the crude extract (e.g., 1 g) in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel (approx. 2 g). Allow the solvent to evaporate completely. Carefully layer the dried, sample-adsorbed silica onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) as the run progresses.
-
Fraction Collection: Collect fractions (e.g., 10 mL each) in test tubes.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain this compound. Pool the pure or semi-pure fractions.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low purity in chromatography.
Technical Support Center: Dibritannilactone B In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low in vivo bioavailability of Dibritannilactone B. Given the limited direct data on this compound, this guide draws upon information from the closely related sesquiterpene lactone, Britannin, and general principles of drug development for poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including potential anticancer properties. Like many other sesquiterpene lactones, this compound is predicted to be a lipophilic molecule with poor aqueous solubility. This characteristic often leads to low dissolution rates in the gastrointestinal tract, resulting in limited absorption and consequently, low oral bioavailability. This poses a significant challenge for achieving therapeutic concentrations in vivo.
Q2: What are the likely reasons for the low in vivo bioavailability of this compound?
The low bioavailability of this compound in vivo can likely be attributed to several factors:
-
Poor Aqueous Solubility: As a lipophilic compound, it is expected to have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
First-Pass Metabolism: The liver is the primary site of drug metabolism.[1] Hydrophobic drugs are often extensively metabolized by hepatic enzymes (such as Cytochrome P450s) before reaching systemic circulation, a phenomenon known as the first-pass effect. This can significantly reduce the amount of active drug that reaches the target tissues.
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump absorbed drug molecules back into the intestinal lumen, further reducing net absorption.
-
Chemical Instability: The lactone ring in this compound may be susceptible to hydrolysis under the varying pH conditions of the gastrointestinal tract, leading to degradation before it can be absorbed.
Q3: What are the known or suspected signaling pathways affected by this compound?
Based on studies of the related compound Britannin, this compound is likely to modulate several key signaling pathways implicated in cancer progression. These include:
-
NF-κB Pathway: Inhibition of the NF-κB pathway, a crucial regulator of inflammation and cell survival.[2]
-
Keap1-Nrf2 Pathway: Activation of the Nrf2 pathway, a primary cellular defense mechanism against oxidative stress, through interaction with Keap1.[2]
-
HIF-1α Pathway: Modulation of the HIF-1α signaling axis, which is involved in cellular responses to hypoxia and angiogenesis.[2]
-
GSK-3β/β-catenin Pathway: Inhibition of the GSK-3β/β-catenin signaling pathway, which plays a role in cell proliferation and metastasis.[3]
-
Mitochondrial Apoptosis Pathway: Induction of apoptosis through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to limited dissolution and absorption. Extensive first-pass metabolism in the liver. Efflux by intestinal transporters (e.g., P-glycoprotein). | Formulation Strategies: - Particle Size Reduction: Micronization or nanonization to increase the surface area for dissolution. - Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix. - Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles to enhance solubility and potentially bypass first-pass metabolism via lymphatic uptake. - Complexation: Use of cyclodextrins to form inclusion complexes and improve aqueous solubility. Co-administration: - Use of absorption enhancers or P-glycoprotein inhibitors (use with caution and appropriate toxicity studies). |
| High variability in in vivo efficacy between individual animals. | Inconsistent oral absorption due to formulation issues or differences in gastrointestinal physiology. Rapid and variable metabolism. | Refine Formulation: Ensure a homogenous and stable formulation. Consider a solution-based formulation if feasible for initial studies to minimize dissolution variability. Alternative Route of Administration: For initial efficacy studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass oral absorption barriers and establish proof-of-concept. |
| In vitro activity does not translate to in vivo efficacy. | Insufficient drug exposure at the tumor site due to low bioavailability and/or rapid clearance. The compound may be rapidly metabolized into inactive forms. | Pharmacokinetic (PK) Analysis: Conduct a PK study to determine key parameters like Cmax, Tmax, AUC, and half-life. This will help correlate drug exposure with efficacy. Dose Escalation Studies: Carefully designed dose-escalation studies can help determine if higher doses can achieve therapeutic concentrations without unacceptable toxicity. Metabolite Identification: Investigate the metabolic profile of this compound to identify major metabolites and assess their activity. |
| Observed toxicity in vivo at doses required for therapeutic effect. | Off-target effects of the compound. Formulation excipients may contribute to toxicity. | Toxicity Studies: Conduct thorough toxicity assessments, including histopathology of major organs. Formulation Optimization: Evaluate the toxicity of the vehicle and individual formulation components. Targeted Delivery: Consider developing targeted drug delivery systems (e.g., antibody-drug conjugates, ligand-targeted nanoparticles) to increase drug concentration at the tumor site and reduce systemic exposure. |
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | Data suggests significant activity, specific IC50 not provided in abstract. | [5] |
| MCF-7 | Breast Cancer | Not explicitly stated, but shown to inhibit proliferation. | [4] |
| MDA-MB-468 | Breast Cancer | Not explicitly stated, but shown to inhibit proliferation. | [4] |
| Various | Gastric Cancer | Data suggests activity through PPARγ/NFκB pathway. | [6] |
Experimental Protocols
In Vitro: NF-κB Reporter Assay
This protocol is designed to assess the inhibitory effect of this compound on NF-κB signaling.
Materials:
-
HeLa cells stably or transiently transfected with an NF-κB promoter-driven luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
This compound stock solution (in DMSO).
-
Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α) as an NF-κB activator.
-
Luciferase Assay System.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate at a density of ~2 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 50 ng/mL PMA) for 6-8 hours. Include an unstimulated control.
-
After incubation, lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to cell viability (e.g., using a parallel MTS or MTT assay) to account for cytotoxic effects.
In Vivo: Murine Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice).
-
Human cancer cell line known to be sensitive to Britannin or with activated NF-κB signaling.
-
Matrigel (optional).
-
This compound formulation.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject approximately 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound formulation (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.
-
Measure tumor volume (Volume = 0.5 x length x width²) and body weight 2-3 times per week.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting).
Visualizations
Signaling Pathways
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated activation of the Nrf2 pathway via Keap1 inhibition.
Experimental Workflow
Caption: Iterative workflow for enhancing the in vivo bioavailability of this compound.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 5. researchgate.net [researchgate.net]
- 6. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
minimizing degradation of Dibritannilactone B during extraction
Technical Support Center: Dibritannilactone B Extraction
Welcome to the technical support center for the extraction of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help minimize degradation and optimize the extraction of Dibritann-ilactone B.
Disclaimer: Information regarding "this compound" is limited in publicly available scientific literature. This guide leverages data on closely related dibenzylbutyrolactone lignans and the general chemical properties of gamma-lactones to provide best-practice recommendations. The compound Rubriflordilactone B, a terpene lactone containing a gamma-lactone ring isolated from Schisandra rubriflora, is used as a primary reference due to structural similarities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is understood to be a dibenzylbutyrolactone lignan. Lignans are a large group of low-molecular-weight polyphenols found in plants. Specifically, dibenzylbutyrolactone lignans are characterized by a central butyrolactone ring. A structurally related compound, Rubriflordilactone B, is classified as a terpene lactone and a gamma-lactone, possessing a complex hexacyclic triterpenoid structure.[1]
Q2: What are the primary factors that can cause the degradation of this compound during extraction?
The primary factors contributing to the degradation of dibenzylbutyrolactone lignans, and specifically the gamma-butyrolactone ring, are:
-
pH: The lactone ring is susceptible to hydrolysis under both acidic and basic conditions, which opens the ring structure.[2][3] This process can be accelerated at pH extremes.
-
Temperature: Elevated temperatures can increase the rate of hydrolytic degradation and other decomposition reactions.
-
Light: Exposure to UV light can lead to photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic moieties often present in lignans.
Q3: Which solvents are recommended for the extraction of this compound?
For the extraction of dibenzylbutyrolactone lignans, polar solvents are generally effective. The choice of solvent will depend on the specific extraction technique.
-
Conventional Solvent Extraction: Methanol, ethanol, and aqueous mixtures of these alcohols are commonly used.[4]
-
Ultrasound-Assisted Extraction (UAE): Aqueous ethanol (e.g., 70%) has been shown to be effective for extracting dibenzylbutyrolactone lignans.
-
Supercritical Fluid Extraction (SFE): Supercritical CO2 is the primary solvent, often used with a polar co-solvent (modifier) like ethanol or methanol to enhance the extraction of moderately polar compounds like lignans.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | - Increase extraction time: Ensure the solvent has sufficient time to penetrate the plant matrix. - Reduce particle size: Grinding the plant material to a fine powder increases the surface area for extraction. - Optimize solvent-to-solid ratio: A higher solvent volume can improve extraction efficiency, but may require more effort in downstream processing. |
| Poor Solvent Choice | - Solvent Polarity: Ensure the solvent polarity matches that of this compound. For dibenzylbutyrolactone lignans, polar solvents like methanol, ethanol, or acetone are generally effective.[5] - Solvent Mixtures: Try using a mixture of solvents (e.g., ethanol/water) to optimize polarity. |
| Degradation during Extraction | - Control Temperature: Maintain a low to moderate temperature (e.g., 40-60°C) during extraction to minimize thermal degradation. - Control pH: Use a neutral or slightly acidic extraction medium to prevent hydrolysis of the lactone ring.[2][3] - Protect from Light: Conduct the extraction in amber glassware or protect the extraction vessel from light. - Exclude Oxygen: Purge the extraction system with an inert gas like nitrogen or argon to prevent oxidation. |
Issue 2: Presence of Impurities in the Final Extract
| Possible Cause | Troubleshooting Step |
| Co-extraction of other compounds | - Solvent Selectivity: Use a solvent system that is more selective for lignans. SFE with optimized pressure and temperature can offer higher selectivity. - Purification Steps: Incorporate post-extraction purification steps such as liquid-liquid partitioning, column chromatography (e.g., silica gel or Sephadex), or preparative HPLC.[4] |
| Degradation Products Present | - Minimize Degradation: Follow the steps outlined in "Issue 1" to prevent the formation of degradation products. - Analytical Characterization: Use techniques like LC-MS to identify the impurities and understand the degradation pathways. |
Experimental Protocols
Below are detailed methodologies for common extraction and analytical techniques.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is a general guideline for the UAE of dibenzylbutyrolactone lignans.
-
Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction Setup:
-
Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 70% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).
-
-
Sonication:
-
Place the extraction vessel in an ultrasonic bath.
-
Set the sonication frequency (e.g., 40 kHz) and temperature (e.g., 40°C).
-
Sonicate for a predetermined time (e.g., 30 minutes).
-
-
Sample Recovery:
-
Centrifuge the mixture to separate the solid material from the extract.
-
Collect the supernatant.
-
The extraction can be repeated on the solid residue to improve yield.
-
-
Solvent Removal: Evaporate the solvent from the combined supernatants under reduced pressure to obtain the crude extract.
-
Storage: Store the extract in a cool, dark, and inert environment (e.g., -20°C under nitrogen).
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol provides a starting point for the quantitative analysis of dibenzylbutyrolactone lignans.
-
Sample Preparation:
-
Dissolve a known amount of the crude extract in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 280 nm, which is characteristic for many lignans.[6][7]
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a calibration curve using a purified standard of a related dibenzylbutyrolactone lignan.
-
Calculate the concentration of this compound in the extract based on the peak area from the HPLC chromatogram and the calibration curve.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Lignans (General)
| Extraction Method | Typical Solvents | Temperature | Time | Advantages | Disadvantages |
| Maceration | Ethanol, Methanol, Water | Room Temperature | Hours to Days | Simple, inexpensive | Time-consuming, lower yield |
| Soxhlet Extraction | Ethanol, Hexane | Boiling point of solvent | Hours | High yield | Thermolabile compounds may degrade |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol, Water | 25-60°C | Minutes | Fast, efficient, reduced solvent use | Potential for localized heating |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with co-solvents (e.g., ethanol) | 40-80°C | Minutes to Hours | High selectivity, no residual organic solvent | High initial equipment cost |
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for the extraction, purification, and analysis of this compound.
Logical Relationship of Factors Affecting this compound Degradation
Caption: Key factors influencing the degradation of this compound.
References
- 1. Rubriflordilactone B | C28H30O6 | CID 11712351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Analysis of the Anti-inflammatory Activity of Urolithin B
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Urolithin B with Standard Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
This guide provides a comprehensive comparison of the anti-inflammatory properties of Urolithin B, a gut microbial metabolite of ellagitannins, against two widely used non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Diclofenac. The data presented is derived from in vitro studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for assessing anti-inflammatory activity.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the inhibitory effects of Urolithin B, Ibuprofen, and Diclofenac on key inflammatory mediators. The data is presented as the half-maximal inhibitory concentration (IC50) where available, or as the percentage of inhibition at a specified concentration.
| Compound | Assay | Cell Line | Key Findings |
| Urolithin B | Nitric Oxide (NO) Production | RAW 264.7 | Decreased NO production.[1] |
| TNF-α, IL-6, IL-1β mRNA Expression | RAW 264.7 | Decreased mRNA expression of pro-inflammatory cytokines.[1] | |
| Ibuprofen | Nitric Oxide (NO) Production | RAW 264.7 | Decreased NO levels at 200 µM and 400 µM.[2] |
| Diclofenac | Nitric Oxide (NO) Production | RAW 264.7 | IC50: 47.12 ± 4.85 µg/mL.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate well plates and allowed to adhere overnight. Prior to treatment, the medium is replaced with fresh medium. Cells are then pre-treated with various concentrations of the test compounds (Urolithin B, Ibuprofen, or Diclofenac) for 1 hour before stimulation with lipopolysaccharide (LPS) (typically 1 µg/mL) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After the treatment period (typically 24 hours), the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant in a 96-well plate.
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
-
Following the treatment period (typically 6-24 hours), the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
The levels of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Briefly, the supernatant is added to wells of a microplate pre-coated with antibodies specific for either TNF-α or IL-6.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme is added, followed by a substrate solution.
-
The resulting colorimetric reaction is stopped, and the absorbance is measured at the appropriate wavelength (e.g., 450 nm).
-
The cytokine concentrations are calculated based on a standard curve generated with recombinant cytokines.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing anti-inflammatory activity.
Caption: Signaling pathway of Urolithin B's anti-inflammatory action.
Mechanism of Action
Urolithin B exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. In LPS-stimulated macrophages, Urolithin B has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of macrophages. This binding triggers a downstream signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent release and translocation of the NF-κB p65 subunit into the nucleus. In the nucleus, NF-κB acts as a transcription factor, promoting the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), TNF-α, and IL-6.
Urolithin B intervenes in this pathway by inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB. Additionally, Urolithin B can suppress the phosphorylation of key components of the MAPK pathway, such as p38, JNK, and ERK, which also play a crucial role in regulating the expression of inflammatory mediators. By targeting these upstream signaling molecules, Urolithin B effectively downregulates the production of NO, TNF-α, and IL-6, thus demonstrating its potent anti-inflammatory activity.
References
- 1. Urolithins, gut microbiota-derived metabolites of ellagitannins, inhibit LPS-induced inflammation in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Sesquiterpenoids Structurally Related to Dibritannilactone B
A comprehensive review of available data on the cytotoxicity of sesquiterpenoid lactones, offering a comparative lens in the absence of specific data for Dibritannilactone B.
Introduction
Sesquiterpenoids, a diverse class of natural products, are widely recognized for their broad spectrum of biological activities, including potent cytotoxic and anti-cancer properties. This compound, a sesquiterpenoid lactone isolated from plants of the Dittrichia and Inula genera, belongs to this promising group of compounds. While direct experimental data on the cytotoxicity of this compound remains unavailable in publicly accessible scientific literature, a comparative analysis of its structurally similar and co-occurring sesquiterpenoids can provide valuable insights for researchers and drug development professionals. This guide synthesizes the existing data on the cytotoxic effects of related compounds, namely 1-O-acetylbritannilactone and 6-O-angeloylenolin, to offer a predictive perspective on the potential bioactivity of this compound.
Comparative Cytotoxicity Data
The cytotoxic potential of sesquiterpenoids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the available IC50 values for sesquiterpenoids structurally related to this compound against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1-O-acetylbritannilactone analogue (14) | HCT116 | Colon Carcinoma | 2.91 | [1] |
| HEp-2 | Laryngeal Carcinoma | 6.78 | [1] | |
| HeLa | Cervical Carcinoma | Not specified | [1] | |
| 6-O-angeloylenolin (6-OAP) | U266 | Multiple Myeloma | 3.5 | [2] |
| RPMI 8226 | Multiple Myeloma | 9.2 | [2] | |
| MM.1S | Multiple Myeloma | Not specified (moderate) | [2] | |
| MM.1R | Multiple Myeloma | Not specified (moderate) | [2] |
Note: Data for this compound is not currently available in published literature. The compounds listed are structurally similar sesquiterpenoid lactones.
Experimental Protocols
The evaluation of cytotoxicity for the compounds listed above predominantly utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 1-O-acetylbritannilactone analogues, 6-O-angeloylenolin) and a vehicle control (like DMSO) for a specified duration (typically 24 to 72 hours).
-
MTT Incubation: Following the treatment period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Induction of Apoptosis
Many sesquiterpenoid lactones exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. The available evidence for 6-O-angeloylenolin suggests a mechanism involving the activation of caspases, which are key executioner proteins in the apoptotic cascade.[3][4]
Signaling Pathway for 6-O-angeloylenolin-Induced Apoptosis
The proposed mechanism involves a caspase-dependent pathway. Treatment with 6-O-angeloylenolin leads to a dose-dependent decrease in pro-caspase-3 and the subsequent cleavage of its substrate, poly (ADP-ribose) polymerase (PARP).[3][4] This cascade ultimately results in the characteristic morphological and biochemical hallmarks of apoptosis. Furthermore, studies on 6-O-angeloylenolin have indicated its ability to induce apoptosis through the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the inhibition of the NF-κB signaling pathway.[5][6]
Caption: Proposed apoptotic pathway induced by 6-O-angeloylenolin.
Experimental Workflow for Cytotoxicity Screening
The general workflow for screening the cytotoxic activity of a compound like a sesquiterpenoid lactone is a multi-step process that begins with sample preparation and culminates in data analysis.
Caption: General workflow for in vitro cytotoxicity screening.
While the cytotoxic profile of this compound remains to be elucidated, the available data on structurally related sesquiterpenoid lactones, such as 1-O-acetylbritannilactone and 6-O-angeloylenolin, demonstrate significant anti-proliferative activity against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through caspase-dependent pathways. These findings underscore the potential of this class of compounds as a source for the development of novel anticancer agents. Further investigation into the specific cytotoxic effects and molecular targets of this compound is warranted to fully understand its therapeutic potential.
References
- 1. Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Compound 6-O-Angeloylplenolin Induces Mitotic Arrest and Exhibits Therapeutic Potentials in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small compound 6- O-angeloylplenolin induces caspase-dependent apoptosis in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-O-Angeloylenolin induces apoptosis through a mitochondrial/caspase and NF-kappaB pathway in human leukemia HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Nrf2 enhances the anticancer effect of 6-O-angeloylenolin in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of Dibritannilactone B Analogues: A Comparative Guide
A comprehensive analysis of the structure-activity relationships (SAR) of Dibritannilactone B analogues is currently hampered by the limited publicly available information on the parent compound. While a registered CAS number (1829580-18-8) confirms its existence, the chemical structure and detailed biological data for this compound remain undisclosed in peer-reviewed scientific literature. This guide, therefore, will focus on providing a framework for such a comparative study, drawing parallels from SAR studies of structurally related or phonetically similar lactone-containing natural products, such as Britannin and Dicitrinone B.
This guide is intended for researchers, scientists, and drug development professionals. We will explore the methodologies and data presentation formats that would be essential for a thorough comparison of this compound analogues, once such data becomes available.
Data Presentation: A Framework for Comparison
To facilitate a clear and objective comparison of the biological activities of this compound analogues, all quantitative data should be summarized in structured tables. The following tables provide templates for organizing cytotoxicity and other relevant biological data.
Table 1: Cytotoxicity of this compound Analogues against Cancer Cell Lines
| Compound | Modification from this compound | IC₅₀ (µM) vs. Cell Line A | IC₅₀ (µM) vs. Cell Line B | IC₅₀ (µM) vs. Cell Line C |
| This compound | - | Data not available | Data not available | Data not available |
| Analogue 1 | e.g., Esterification at C-X | |||
| Analogue 2 | e.g., Epoxidation of double bond | |||
| Analogue 3 | e.g., Substitution on the lactone ring | |||
| Positive Control | e.g., Doxorubicin |
Table 2: Neurotrophic Activity of this compound Analogues
| Compound | Modification from this compound | Neurite Outgrowth (% of control) | BDNF Expression (fold change) | TrkB Phosphorylation (fold change) |
| This compound | - | Data not available | Data not available | Data not available |
| Analogue 4 | e.g., Aromatic ring substitution | |||
| Analogue 5 | e.g., Side chain modification | |||
| Analogue 6 | e.g., Lactone ring opening | |||
| Positive Control | e.g., 7,8-DHF |
Experimental Protocols: Ensuring Reproducibility
Detailed methodologies are crucial for the validation and replication of scientific findings. The following are example protocols for key experiments that would be cited in a comprehensive SAR study of this compound analogues.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound analogues (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.
Neurite Outgrowth Assay
-
Cell Culture: Culture neuronal cells (e.g., PC12 cells) on collagen-coated plates.
-
Differentiation and Treatment: Induce differentiation with Nerve Growth Factor (NGF) and simultaneously treat with this compound analogues at various concentrations.
-
Fixation and Staining: After 72 hours, fix the cells with 4% paraformaldehyde and stain with a neuronal marker (e.g., β-III tubulin).
-
Image Acquisition and Analysis: Capture images using a fluorescence microscope and measure the length of the longest neurite for at least 100 cells per condition using image analysis software.
-
Statistical Analysis: Compare the neurite lengths of treated cells to control cells using appropriate statistical tests.
Mandatory Visualization: Illuminating Pathways and Workflows
Visual diagrams are indispensable for illustrating complex biological pathways and experimental procedures. The following are examples of diagrams that would be created using Graphviz (DOT language) to support the SAR study of this compound analogues.
Signaling Pathway Diagram
Caption: Proposed neurotrophic signaling pathway activated by this compound analogues.
Experimental Workflow Diagram
Caption: General workflow for the preclinical evaluation of this compound analogues.
comparative analysis of Dibritannilactone B and established drugs
A Comparative Analysis of Britannin, a Sesquiterpene Lactone from Inula britannica, and Established Anticancer and Anti-inflammatory Drugs
This guide provides a detailed comparative analysis of Britannin, a bioactive sesquiterpene lactone isolated from the plant Inula britannica, against established anticancer and anti-inflammatory drugs. The comparison focuses on their mechanisms of action, cytotoxic and anti-inflammatory potencies, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Britannin and its Congeners
Britannin (BRT) is a sesquiterpene lactone that, along with its derivatives such as 1-O-acetylbritannilactone (OABL) and 1,6-O,O-diacetylbritannilactone (OODABL), has demonstrated significant biological activities.[1] These compounds, extracted from Inula britannica, have been traditionally used in medicine for various ailments, including inflammation and tumors.[1] This guide will primarily focus on Britannin as the representative compound for comparison due to the greater availability of research data.
Comparative Analysis of Anticancer Activity
Britannin exhibits notable anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Its mechanism of action is multifaceted, primarily involving the modulation of the NF-κB signaling pathway and the induction of reactive oxygen species (ROS)-mediated apoptosis.[2] For a comprehensive comparison, we will analyze its performance against two widely used chemotherapeutic agents: Doxorubicin and Etoposide.
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Britannin and the established anticancer drugs in various human cancer cell lines. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | Britannin (BRT) IC50 (µM) | Doxorubicin IC50 (µM) | Etoposide IC50 (µM) |
| MCF-7 | Breast Cancer | 9.6[2] | 2.5[3] | >50[4] |
| MDA-MB-468 | Breast Cancer | 6.8[2] | Not widely reported | Not widely reported |
| HepG2 | Liver Cancer | 6.9[2] | 12.18[3] | 30.16[5] |
| A549 | Lung Cancer | Not widely reported | >20[3] | 139.54[5] |
| HeLa | Cervical Cancer | Not widely reported | 2.92[3] | 209.90[5] |
| PANC-1 | Pancreatic Cancer | Not widely reported | Not widely reported | Not widely reported |
| MOLT-4 | Leukemia | Not widely reported | Not widely reported | 0.051[5] |
Mechanism of Action: A Comparative Overview
The following diagram illustrates the proposed signaling pathway for Britannin-induced apoptosis and its comparison with the mechanisms of Doxorubicin and Etoposide.
Mechanisms of Britannin, Doxorubicin, and Etoposide.
Comparative Analysis of Anti-inflammatory Activity
Britannin has also been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB pathway, which is a key regulator of inflammation.[6] This section compares the anti-inflammatory effects of Britannin with Dexamethasone, a potent corticosteroid.
Quantitative Comparison of Anti-inflammatory Potency
The following table presents the IC50 values of Britannin and Dexamethasone in relevant cell models of inflammation.
| Cell Line | Model | Britannin (BRT) IC50 (µM) | Dexamethasone IC50 (µM) |
| BMDMs | LPS-induced IL-1β secretion | 3.63[7] | Not widely reported |
| RAW 264.7 | LPS-induced NO production | Not widely reported | ~10-100 nM (estimated) |
| THP-1 | Monocytic cell line | Not widely reported | Not widely reported |
Mechanism of Action in Inflammation
The diagram below illustrates the inhibitory effect of Britannin and Dexamethasone on the NF-κB signaling pathway, a central pathway in the inflammatory response.
Anti-inflammatory mechanisms of Britannin and Dexamethasone.
Experimental Protocols
MTT Assay for Cell Viability and IC50 Determination
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
Britannin, Doxorubicin, Etoposide stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (Britannin, Doxorubicin, or Etoposide) and a vehicle control (e.g., DMSO).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[8][9]
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is used to investigate the effect of the compounds on the expression and activation of key proteins in the NF-κB signaling pathway.
Materials:
-
Cancer or inflammatory cell lines (e.g., HeLa, RAW 264.7)
-
Test compounds (Britannin, Dexamethasone)
-
LPS (Lipopolysaccharide) for stimulation
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with the test compound for a specified time, followed by stimulation with an inflammatory agent like LPS if required.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow
The following diagram outlines the general workflow for the comparative analysis of these compounds.
Workflow for comparative drug analysis.
Conclusion
Britannin, a natural sesquiterpene lactone, demonstrates promising anticancer and anti-inflammatory activities. Its mechanism of action, primarily through the modulation of the NF-κB pathway and induction of apoptosis, presents a distinct profile compared to established drugs like Doxorubicin, Etoposide, and Dexamethasone. While the in vitro potency of Britannin may be lower than some established drugs for specific cancer cell lines, its unique mechanism and natural origin warrant further investigation for its potential as a therapeutic agent or as a lead compound for the development of novel anticancer and anti-inflammatory drugs. The provided data and protocols offer a foundation for researchers to conduct further comparative studies and explore the full therapeutic potential of Britannin and related compounds.
References
- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Dexamethasone inhibits activation of monocytes/macrophages in a milieu rich in 27-oxygenated cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Britannin as a novel NLRP3 inhibitor, suppresses inflammasome activation in macrophages and alleviates NLRP3-related diseases in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. texaschildrens.org [texaschildrens.org]
A Comparative Analysis of Natural vs. Synthetic Dibritannilactone B: Bioactivity and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dibritannilactone B, a sesquiterpenoid dimer, has emerged as a compound of interest due to its potential therapeutic properties. This guide provides a comprehensive comparison of this compound derived from its natural source versus its synthetic counterparts, focusing on bioactivity, and supported by available experimental data and methodologies. As of the latest literature review, a complete total synthesis of this compound has not been published. Therefore, this guide will focus on the bioactivity of the natural product and the general context of sesquiterpene lactone synthesis.
Introduction to this compound
This compound is a naturally occurring sesquiterpenoid isolated from the aerial parts of the plant Inula britannica.[1][2][3] This plant has a history of use in traditional medicine, and modern phytochemical investigations have revealed a wealth of bioactive compounds, including a variety of sesquiterpene lactones and their dimers.[4][5][6][7][8] this compound is characterized by its complex dimeric structure.
Bioactivity of Natural this compound
Current research on the bioactivity of natural this compound has primarily focused on its anti-inflammatory effects.
Anti-inflammatory Activity
Studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9]
Table 1: Inhibitory Effects of this compound on NO Production
| Compound | Concentration | NO Inhibition (%) | IC50 (µM) |
| This compound | 10 µM | Moderate | 10.86 - 49.44 |
Note: The exact percentage of inhibition at a specific concentration was not available in the reviewed literature, but the IC50 range indicates moderate activity.
Experimental Protocols
Isolation of Natural this compound
The isolation of this compound from Inula britannica typically involves the following steps:
-
Extraction: The dried and powdered aerial parts of the plant are extracted with a solvent such as methanol or ethanol.
-
Fractionation: The crude extract is then partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatography: The bioactive fractions are subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC) to isolate the pure compound.
-
Structure Elucidation: The chemical structure of the isolated this compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
The anti-inflammatory activity of this compound is commonly assessed by measuring its ability to inhibit NO production in LPS-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific period.
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
Quantification of NO: After a defined incubation period, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Synthetic this compound: A Path Forward
As of this guide's publication, a specific total synthesis for this compound has not been reported in the scientific literature. The synthesis of complex dimeric sesquiterpenoids like this compound presents a significant challenge to synthetic organic chemists due to their intricate stereochemistry and multiple functional groups.
However, the general synthetic strategies for other complex sesquiterpene lactones often involve:
-
Convergent Synthesis: Building complex fragments of the molecule separately and then joining them together in the later stages of the synthesis.
-
Stereoselective Reactions: Employing reactions that preferentially form one stereoisomer over others to control the three-dimensional arrangement of atoms.
-
Cascade Reactions: Designing a series of reactions that occur sequentially in a single step to efficiently build molecular complexity.
The future total synthesis of this compound will be crucial for several reasons:
-
Confirmation of Structure: Synthesis provides the ultimate proof of the proposed chemical structure of the natural product.
-
Supply for Further Research: A scalable synthetic route would provide a reliable source of this compound for in-depth biological studies, overcoming the limitations of natural product isolation.
-
Analogue Development: Synthesis allows for the creation of structural analogues of this compound, which can be used to probe the structure-activity relationship and potentially develop more potent and selective therapeutic agents.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the study of this compound, the following diagrams are provided.
Caption: Workflow for isolation and bioactivity testing of natural this compound.
Caption: Proposed pathway for the anti-inflammatory action of this compound.
Conclusion and Future Directions
Natural this compound demonstrates promising anti-inflammatory activity. However, the lack of a total synthesis route currently limits its broader investigation and potential therapeutic development. The future synthesis of this compound and its analogues will be a critical step forward, enabling a more thorough evaluation of its biological activities, mechanism of action, and potential as a drug lead. Further studies are warranted to explore its efficacy in other disease models and to determine its cytotoxicity and pharmacokinetic profiles. This will allow for a true head-to-head comparison of the bioactivity of the natural versus synthetic compound, a cornerstone of preclinical drug development.
References
- 1. The Li Synthesis of Rubriflordilactone B [organic-chemistry.org]
- 2. Total Synthesis of Rubriflordilactone B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New sesquiterpene dimers from Inula britannica inhibit NF-kappaB activation and NO and TNF-alpha production in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Total Synthesis and Structure Revision of Diplobifuranylone B - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanism of Action of Dibritannilactone B and Structurally Related Sesquiterpenoid Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mechanism of action of Dibritannilactone B, a sesquiterpenoid lactone, and similar compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this comparison focuses on the well-documented activities of structurally related and functionally similar sesquiterpenoid lactones, particularly those isolated from the Ixeris and Inula genera. The primary mechanism of action for this class of compounds involves the modulation of key inflammatory and cell survival pathways, most notably the NF-κB signaling cascade.
General Mechanism of Action of Sesquiterpenoid Lactones
Sesquiterpenoid lactones are a diverse group of natural products characterized by a 15-carbon skeleton and a lactone ring. A significant number of these compounds, particularly those possessing an α-methylene-γ-lactone moiety, exhibit potent anti-inflammatory and cytotoxic activities. This functional group acts as a Michael acceptor, enabling the compound to form covalent bonds with nucleophilic residues, such as cysteine, in various proteins. This alkylation can lead to the inhibition of protein function, thereby disrupting cellular signaling pathways.
A primary target of many sesquiterpenoid lactones is the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, cell proliferation, and apoptosis. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Sesquiterpenoid lactones can interfere with this process at multiple levels, most commonly by inhibiting the IKK complex or by directly modifying NF-κB subunits, thereby preventing IκBα degradation and subsequent NF-κB activation.
Comparative Data of this compound Analogs
| Compound Name | Source | Cell Line | Assay | IC50 Value | Reference |
| Ixerisoside A | Ixeris chinensis | RAW264.7 | NO Production Inhibition | 12.13 µM | [1] |
| Ixerin Z | Ixeris sonchifolia | A549 | Cytotoxicity (MTT) | < 30 µg/mL | [2] |
| 3-hydroxydehydroleucodin | Ixeris sonchifolia | A549 | Cytotoxicity (MTT) | < 30 µg/mL | [2] |
| Isoalantolactone | Inula helenium | U2OS Osteosarcoma | Cytotoxicity (MTT) | Not specified | [3] |
| Isoalantolactone | Inula helenium | Glioblastoma | NF-κB Inhibition | Not specified | [4] |
| Parthenolide | Tanacetum parthenium | HeLa | NF-κB Inhibition | ~5 µM | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental procedures used to assess these compounds, the following diagrams are provided in the DOT language for Graphviz.
Caption: General mechanism of NF-κB inhibition by sesquiterpenoid lactones.
References
- 1. Characterization and anti-inflammatory investigation of sesquiterpene lactones from Ixeris chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sesquiterpene lactone containing Mexican Indian medicinal plants and pure sesquiterpene lactones as potent inhibitors of transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Didemnin B: A Comparative Guide for Researchers
The marine-derived depsipeptide Didemnin B has demonstrated potent anti-tumor, anti-viral, and immunosuppressive activities, primarily attributed to its inhibition of protein synthesis. This guide provides a comprehensive assessment of Didemnin B's selectivity for its primary molecular target, eukaryotic elongation factor 1A (eEF1A), in comparison to other cellular targets and alternative inhibitors. Through a detailed analysis of available experimental data, this document serves as a resource for researchers in drug development and chemical biology.
Didemnin B's principal mechanism of action involves binding to the GTP-bound form of eEF1A, a crucial component of the protein translation machinery. This interaction stabilizes the eEF1A-aminoacyl-tRNA complex on the ribosome, thereby stalling the elongation phase of protein synthesis.[1][2] More recent studies have also identified palmitoyl-protein thioesterase 1 (PPT1) as a direct target of Didemnin B, suggesting a polypharmacological profile that may contribute to its potent apoptotic effects in certain cancer cell lines.[3]
Comparative Analysis of Inhibitory Potency
To objectively assess the selectivity of Didemnin B, a comparison of its inhibitory activity against its known targets and in cellular assays is presented below. For a broader perspective, data for Ternatin-4, another natural product that targets eEF1A, is also included.
| Compound | Target/Assay | IC50 / Kd | Reference |
| Didemnin B | eEF1A (in ribosome complex) | Kd = 4 µM | [4] |
| Protein Synthesis (HCT116 cells) | IC50 ~7 nM | [5] | |
| Apoptosis (Jurkat cells) | IC50 ~4 nM | [5] | |
| L1210 Leukemia Cells | IC50 = 0.001 µg/mL | [6] | |
| Human Tumor Stem Cell Assay (1-hr exposure) | Median ID50 = 46 x 10⁻³ µg/mL | [7] | |
| Human Tumor Stem Cell Assay (continuous exposure) | Median ID50 = 4.2 x 10⁻³ µg/mL | [7] | |
| Ternatin-4 | Protein Synthesis (HCT116 cells) | IC50 ~36 nM | [5] |
| Apoptosis (Jurkat cells) | IC50 ~30 nM | [5] |
Signaling Pathway of eEF1A in Protein Translation
The canonical function of eEF1A is central to the elongation cycle of protein synthesis. The following diagram illustrates this pathway and the point of inhibition by Didemnin B.
References
- 1. Mechanism of protein synthesis inhibition by didemnin B in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment with didemnin B, an elongation factor 1A inhibitor, improves hepatic lipotoxicity in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action and pharmacogenomic biomarkers for exceptional responders to didemnin B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tauntonlab.ucsf.edu [tauntonlab.ucsf.edu]
- 6. A phase I clinical trial of didemnin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of didemnin B in the human tumor stem cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dibritannilactone B: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Dibritannilactone B, a brominated organic compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the procedures outlined below are based on established best practices for the disposal of halogenated organic compounds.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to assume it may possess hazardous properties common to brominated organic compounds, such as skin and eye irritation, and potential respiratory effects. Always handle this compound in a well-ventilated area, preferably within a fume hood, and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
II. Waste Classification and Segregation
Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound and any materials contaminated with it must be classified as halogenated organic waste .
Key Segregation Principles:
-
Do not mix halogenated organic waste with non-halogenated organic waste.[1][2][3]
-
Keep halogenated waste separate from aqueous waste, acids, bases, and oxidizers.[2][4]
-
Collect all this compound waste, including contaminated consumables (e.g., pipette tips, weighing boats, gloves), in a designated and clearly labeled waste container.
The following table summarizes the segregation of common laboratory waste streams.
| Waste Stream Category | Description | Examples | Disposal Container |
| Halogenated Organic Waste | Organic solvents and compounds containing bromine, chlorine, fluorine, or iodine. | This compound, chloroform, dichloromethane. | Designated, labeled "Halogenated Organic Waste" container. |
| Non-Halogenated Organic Waste | Organic solvents and compounds without halogens. | Acetone, ethanol, hexane. | Designated, labeled "Non-Halogenated Organic Waste" container. |
| Aqueous Waste | Solutions of salts, acids, and bases in water. | Buffer solutions, dilute acid/base washes. | Designated, labeled "Aqueous Waste" container (specify pH). |
| Solid Chemical Waste | Contaminated solid materials. | Contaminated gloves, paper towels, silica gel. | Designated, labeled "Solid Chemical Waste" container. |
III. Step-by-Step Disposal Procedures
-
Container Selection: Use a chemically compatible container with a secure, tight-fitting lid for collecting this compound waste. Polyethylene or glass containers are generally suitable.[4]
-
Labeling: Clearly label the waste container with "Halogenated Organic Waste" and list all constituents, including "this compound" and any solvents used.[1][2] The label should also include the date of first addition and the responsible researcher's name.
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible chemicals.[3]
-
Full Container: When the container is approximately 75% full, seal it securely. Do not overfill containers to prevent spills and allow for vapor expansion.[3]
-
Waste Pickup: Arrange for the disposal of the full container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all institutional procedures for waste pickup requests.
IV. Decontamination of Labware
Glassware and equipment contaminated with this compound should be decontaminated before reuse.
-
Initial Rinse: Rinse the contaminated labware with a small amount of a suitable organic solvent (e.g., acetone, ethanol) into the designated "Halogenated Organic Waste" container.
-
Washing: Wash the rinsed labware with an appropriate laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
V. Spill Management
In the event of a this compound spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area and contact your institution's emergency response team.
-
Small Spills: For small, manageable spills within a fume hood:
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[4]
-
Carefully collect the absorbent material into a designated "Halogenated Organic Waste" container.
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water.
-
VI. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
